Tos-PEG6-CH2CO2tBu
Descripción
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYEYDXOMEIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tos-PEG6-CH2CO2tBu: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG6-CH2CO2tBu is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. As a member of the polyethylene glycol (PEG) linker family, it offers a unique combination of functionalities that enable the precise assembly of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This molecule incorporates a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic profile of conjugated molecules.[1][2] One terminus of the PEG chain is functionalized with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution reactions with moieties such as amines, thiols, and hydroxyls.[3][4] The other end features a tert-butyl (tBu) protected carboxyl group, which can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation, typically via amide bond formation.[1][2]
Physicochemical Properties
The distinct chemical functionalities of this compound dictate its physical and chemical properties. The long PEG chain contributes to its solubility in a range of polar organic solvents, a critical attribute for its use in multi-step organic syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C23H38O10S | [1] |
| Molecular Weight | 506.6 g/mol | [1][3][4] |
| CAS Number | 1949793-62-7 | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid or oil | - |
| Storage Conditions | -20°C | [1] |
| Solubility | High: Polar aprotic solvents (DMSO, DMF)Moderate to High: Chlorinated solvents (DCM, Chloroform), Alcohols (Ethanol, Methanol)Low to Moderate: Aqueous buffers (e.g., PBS)Low: Nonpolar solvents (Hexanes, Toluene) | [5] (inferred) |
Chemical Structure and Reactivity
The structure of this compound is central to its utility as a linker. The tosylate group is highly reactive towards nucleophiles, making it a versatile handle for the initial conjugation step. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed later in a synthetic sequence.
Caption: Functional components of the this compound molecule.
Experimental Protocols
General Protocol for Use in PROTAC Synthesis
This compound is frequently employed in the modular synthesis of PROTACs.[6][] A typical workflow involves a two-step sequential coupling process.
-
Nucleophilic Substitution of the Tosyl Group:
-
Objective: To conjugate the linker to the first ligand (either for the E3 ligase or the protein of interest), which contains a nucleophilic group (e.g., an amine or phenol).
-
Materials:
-
E3 Ligase or Target Protein Ligand (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K2CO3, DIPEA) (1.5 - 2.0 equivalents)
-
-
Procedure:
-
Dissolve the ligand in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Heat the reaction (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique such as LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purify the resulting intermediate, Ligand-PEG6-CH2CO2tBu, using column chromatography.
-
-
-
Deprotection of the t-Butyl Ester:
-
Objective: To remove the tert-butyl protecting group to reveal the free carboxylic acid.
-
Materials:
-
Ligand-PEG6-CH2CO2tBu intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the intermediate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step.
-
-
-
Amide Bond Formation:
-
Objective: To couple the deprotected linker-ligand conjugate with the second ligand containing a primary or secondary amine.
-
Materials:
-
Deprotected Ligand-PEG6-CH2CO2H intermediate (1.0 equivalent)
-
Second Ligand (containing an amine) (1.1 equivalents)
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 equivalents)
-
Base (e.g., DIPEA) (2.0-3.0 equivalents)
-
-
Procedure:
-
Dissolve the deprotected intermediate and the second ligand in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
-
Applications in Targeted Protein Degradation
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[6]
The PEG6 linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility and cell permeability of the final PROTAC, which are often challenging properties to optimize.
-
Optimal Length and Flexibility: A six-unit PEG linker often provides the necessary length and conformational flexibility to allow the two ligands to bind their respective proteins effectively, facilitating the formation of a productive ternary complex.[6]
Caption: Generalized workflow for PROTAC synthesis using the linker.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG6 spacer and orthogonal reactive handles, allows for the controlled and sequential construction of complex bioconjugates. Its demonstrated utility in the synthesis of PROTACs highlights its importance in the development of new therapeutic modalities. The information and protocols provided in this guide serve as a foundational resource for the effective application of this linker in advanced research and development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Tosylate | BroadPharm [broadpharm.com]
- 3. H2N-PEG6-CH2COOtBu | C18H37NO8 | CID 11732002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. H2N-PEG6-CH2COOtBu(297162-50-6) 1H NMR [m.chemicalbook.com]
- 6. Tos-PEG6-acid | AxisPharm [axispharm.com]
The Tosyl Group in PEG Linkers: A Technical Guide to Activating Bioconjugation
This technical guide provides a comprehensive overview of the role and applications of the tosyl (tosylate) group in polyethylene glycol (PEG) linkers for researchers, scientists, and drug development professionals. We will delve into the chemical principles, reactivity, and stability of tosyl-activated PEGs, and their application in bioconjugation and drug delivery. This guide is intended to be a practical resource, offering detailed experimental protocols, quantitative data, and clear visualizations to aid in the design and execution of PEGylation strategies.
Core Concepts: The Chemistry of the Tosyl Group in PEGylation
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules through a process called PEGylation.[1][2][3] This process involves the covalent attachment of PEG chains to biomolecules such as proteins, peptides, or antibody-drug conjugates.[1][4][5]
However, the terminal hydroxyl (-OH) groups of native PEG chains are poor leaving groups, making them chemically inert and unsuitable for direct nucleophilic substitution reactions.[1][6] To facilitate conjugation, these hydroxyl groups must be "activated" by converting them into a more reactive functional group. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a premier activating group for this purpose.[7][8]
When a PEG hydroxyl terminus is reacted with p-toluenesulfonyl chloride (TsCl), it forms a tosylate ester (PEG-OTs).[1][8] This transformation is a cornerstone of bioconjugation chemistry because the tosyl group is an exceptional leaving group.[6][7] The efficacy of the tosylate anion (TsO⁻) as a leaving group stems from its high stability, which is a result of the negative charge being delocalized through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[7][9] This inherent stability is the driving force that facilitates the subsequent nucleophilic substitution reaction, enabling the efficient and covalent attachment of the PEG linker to various biomolecules.[6][9]
Reactivity and Mechanism of Tosyl-Activated PEG
Tosyl-activated PEG linkers (PEG-OTs) react with nucleophiles primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][7] In this single-step process, a nucleophile directly attacks the terminal carbon atom of the PEG chain, which is attached to the tosylate group. This attack leads to the formation of a transition state where the nucleophile is forming a new bond to the carbon while the carbon-oxygen bond of the tosylate is breaking. The tosylate anion is subsequently displaced, resulting in a stable covalent bond between the PEG linker and the nucleophilic molecule.[7]
The general reaction is: PEG-OTs + Nu: → PEG-Nu + TsO⁻ Where Nu: represents a nucleophile.[7]
Common nucleophiles present on biomolecules that readily react with tosyl-activated PEGs include:
-
Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues. The reaction forms a stable secondary amine linkage.[10][11]
-
Thiols (-SH): Found on the side chain of cysteine residues. Thiols are potent nucleophiles and react efficiently with tosylates to form a stable thioether bond.[11][12]
-
Hydroxyls (-OH): Found on serine, threonine, and tyrosine residues, though they are generally less reactive than amines or thiols under typical bioconjugation conditions.[12]
The reaction is influenced by factors such as the strength of the nucleophile, pH, and steric hindrance.[7] For instance, the reaction with amines is typically carried out at a pH of 8.0-9.5 to ensure the amine group is deprotonated and thus more nucleophilic.[10]
Quantitative Data Summary
While specific kinetic data for every tosyl-PEG reaction can be sparse in the literature, the principles of sulfonate ester chemistry provide a solid foundation for experimental design.[6] The following tables summarize available quantitative and qualitative data.
Table 1: Comparison of Common Sulfonate Esters as Leaving Groups This table provides a qualitative comparison of common sulfonate esters, which serves as a model for understanding the reactivity of tosyl-activated PEGs. The leaving group ability is directly correlated with the acidity of the conjugate acid.[9]
| Sulfonate Ester | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| Tosylate | TsO⁻ | p-Toluenesulfonic acid | -2.8 | Excellent |
| Mesylate | MsO⁻ | Methanesulfonic acid | -1.9 | Excellent |
| Triflate | TfO⁻ | Trifluoromethanesulfonic acid | -14.7 | Superior |
Table 2: Stability of Tosyl-Activated PEG to Chemical Conditions The stability of the activating group is crucial for storage and reaction efficiency. This table provides a general overview of the stability of tosylates to different chemical environments.[6]
| Condition | Stability | Notes |
| Acidic (e.g., TFA) | Generally stable | Prolonged exposure to strong, hot acids can lead to cleavage. Useful for deprotection of other protecting groups.[6] |
| Basic (e.g., NaOH) | Susceptible to hydrolysis | The rate of hydrolysis is pH-dependent, especially at elevated temperatures.[6] |
| Nucleophiles (Amines, Thiols) | Reactive | This reactivity is the basis for their use in bioconjugation, leading to nucleophilic substitution.[6] |
| Reducing Agents (e.g., NaBH₄) | Generally stable | Allows for selective reductions in the presence of a tosylate group.[6] |
Table 3: Typical Reaction Parameters for Protein PEGylation with Tosyl-PEG This table summarizes typical parameters for conjugating a tosyl-activated PEG to a protein.[11]
| Parameter | Value/Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available nucleophiles and the desired degree of PEGylation. |
| pH for Amine Coupling | 8.0 - 9.5 | Ensures the amine is deprotonated and nucleophilic. Borate or bicarbonate buffers are common.[10] |
| pH for Thiol Coupling | 7.0 - 8.0 | Balances thiol reactivity while minimizing side reactions. Phosphate buffers are suitable. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, reactants, and desired conjugation efficiency.[8][11] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |
Visualizing the Process: Diagrams and Workflows
To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.
Protocol 1: Synthesis of Monotosylated PEG (mPEG-OTs)
This protocol describes the synthesis of monotosylated PEG from methoxy-PEG-alcohol (mPEG-OH).
Materials:
-
Methoxy-PEG-alcohol (mPEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Cold diethyl ether
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve mPEG-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.[9]
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator.
-
Precipitate the final product, mPEG-OTs, by adding the concentrated DCM solution dropwise into cold diethyl ether.[8]
-
Collect the white precipitate by filtration and dry under vacuum.[8]
Protocol 2: Conjugation of mPEG-OTs to a Model Protein (e.g., Lysozyme)
This protocol provides a general procedure for conjugating mPEG-OTs to the primary amine groups of a protein.
Materials:
-
mPEG-OTs (from Protocol 1)
-
Lysozyme (or other model protein)
-
Borate buffer (0.1 M, pH 9.0)
-
Dialysis membrane (with an appropriate Molecular Weight Cut-Off, MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lysozyme in the borate buffer to a final concentration of 5 mg/mL.
-
Dissolve mPEG-OTs in a small volume of the same borate buffer.
-
Add the mPEG-OTs solution to the lysozyme solution to achieve a desired molar excess (e.g., a 10-fold molar excess of PEG to protein).[6]
-
Gently stir the reaction mixture at room temperature for 24 hours.[6]
-
To purify the conjugate and remove unreacted PEG, transfer the reaction mixture to a dialysis membrane.
-
Perform dialysis against PBS at 4°C, with several buffer changes over 48 hours.
-
Alternatively, the conjugate can be purified using size-exclusion chromatography (SEC).
Protocol 3: Characterization of the PEG-Protein Conjugate
This protocol outlines standard methods to confirm successful PEGylation.
A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Run samples of the native protein and the purified PEG-protein conjugate on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band or smear at a higher molecular weight than the native protein due to the attached PEG chain(s). The broadening of the band is characteristic of the heterogeneity of PEGylation.[6]
B. HPLC (High-Performance Liquid Chromatography):
-
Analyze the purified conjugate using size-exclusion chromatography (SEC-HPLC).
-
The PEGylated protein will have a shorter retention time compared to the unconjugated protein because of its larger hydrodynamic volume. This method can also be used to assess the purity of the conjugate.
C. MALDI-TOF Mass Spectrometry:
-
Analyze the native protein and the PEG-protein conjugate by MALDI-TOF MS.
-
The mass spectrum of the conjugate will show a series of peaks corresponding to the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the mPEG-OTs linker, confirming covalent attachment.[8]
Conclusion
The tosyl group plays a pivotal role in the synthesis and application of functionalized PEG linkers for bioconjugation and drug delivery.[6] Its primary function is to convert the chemically inert terminal hydroxyl group of a PEG chain into an excellent leaving group, thereby activating the linker for efficient nucleophilic substitution reactions.[1][7] This allows for the straightforward and stable covalent attachment of PEG to a wide range of biomolecules, including proteins and peptides. The robust chemistry, scalability, and versatility of tosyl-activated PEGs make them an indispensable tool for researchers and drug development professionals seeking to enhance the therapeutic properties of biologics. The detailed protocols and data provided in this guide offer a practical resource for the successful implementation of tosylation chemistry in PEGylation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the t-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1][2] This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.
The t-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1][3] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][3]
Core Principles of t-Butyl Ester Protection
The effectiveness of the t-butyl ester as a protecting group is rooted in its stability under neutral and basic conditions, and its susceptibility to cleavage in the presence of strong acids.[3] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.
The deprotection mechanism is central to its utility; acid-catalyzed cleavage proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates as isobutylene gas.[3] This irreversible decomposition of the protecting group helps to drive the reaction to completion.[3]
Advantages of t-Butyl Ester Protection:
-
Robust Stability: They are stable to a wide array of nucleophiles, organometallics, and basic conditions.[3]
-
Orthogonality: They are compatible with other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group used in peptide synthesis.[3]
-
Facile Cleavage: They are readily removed under specific acidic conditions.[3]
Limitations:
-
Acid Sensitivity: They cannot be used in synthetic routes that involve strongly acidic conditions for other transformations.[3]
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes impede reactions at adjacent stereocenters.[3]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the formation and cleavage of t-butyl esters, as well as their stability under various conditions.
Table 1: Selected Methods for the Formation of t-Butyl Esters
| Substrate | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Various Amino Acids | Tf₂NH (1.1 eq) | t-BuOAc | 0.5-5 h | 0-RT | 68-99 | [4] |
| Phenylacetic Acid | Boc₂O, DMAP | CH₂Cl₂ | 2 h | RT | 98 | [4] |
| Carboxylic Acid | tert-Butanol, DCC, DMAP | CH₂Cl₂ | 12 h | RT | 92 | [4] |
Table 2: Stability of t-Butyl Esters under Various Conditions
| Reagent/Condition | Stability |
| H₂O: pH < 1, 100°C | Labile |
| H₂O: pH = 1, RT | Labile |
| H₂O: pH = 4, RT | Stable |
| H₂O: pH = 9, RT | Stable |
| H₂O: pH = 12, RT | Stable |
| Basic conditions (e.g., LDA, NEt₃, Py, t-BuOK) | Stable[5] |
| Nucleophiles (e.g., RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃) | Stable[5] |
| Reductants (e.g., H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄) | Stable[5] |
| Oxidants (e.g., KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂) | Stable[5] |
Table 3: Selected Methods for the Deprotection of t-Butyl Esters
| Substrate | Reagent/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Notes |
| Aromatic t-Butyl Ester | p-TsOH, Microwave | - | 3-4 min | N/A | High | Rapid deprotection.[1] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | DCM | 3 h | Room Temp | Quantitative | Standard conditions for many substrates.[1] |
| Various t-butyl esters | Aqueous Phosphoric Acid | - | N/A | Room Temp | High | A milder, environmentally benign alternative.[1][6] |
| t-Butyl ethyl succinate | Tris(4-bromophenyl)amminium radical cation, triethylsilane | Dichloromethane | 40 min | Room Temp | 95% (mono-acid) | Mild, radical cation-mediated deprotection.[3][7] |
| Various t-butyl esters | Hydrogen Chloride (HCl) | Dioxane/Ether | 1-4 h | Room Temp | High | A classic and effective method.[3] |
| Various t-butyl esters | Formic Acid | - | 1-3 h | 50-60 | >90% | Milder than TFA, useful for sensitive substrates.[3] |
Experimental Protocols
The following are detailed methodologies for the introduction and removal of t-butyl ester protecting groups.
Protocol 1: Protection of a Carboxylic Acid as a t-Butyl Ester using Isobutylene
This protocol describes a common method for the formation of a t-butyl ester from a carboxylic acid.
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[1]
-
Bubble an excess of isobutylene through the mixture, or add tert-butanol (1.2-2.0 mmol).[1]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a mild base, such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting t-butyl ester by column chromatography or distillation.
Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard and widely used method for the cleavage of t-butyl esters.[8]
-
Dissolve the t-butyl ester-containing compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.[8]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by precipitation, crystallization, or chromatography.
Protocol 3: Deprotection of a t-Butyl Ester using Aqueous Phosphoric Acid
This protocol offers a milder and more environmentally friendly alternative to TFA.[6]
-
Dissolve the t-butyl ester in a suitable organic solvent (e.g., toluene, DCM).
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[8]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[8]
Mandatory Visualization
The following diagrams illustrate key mechanisms and workflows related to the t-butyl ester protecting group.
Caption: Mechanism of t-butyl ester formation using isobutylene.
Caption: Mechanism of acid-catalyzed deprotection of a t-butyl ester.
Caption: Workflow of Solid-Phase Peptide Synthesis using Fmoc/tBu strategy.
Application in Solid-Phase Peptide Synthesis (SPPS)
The t-butyl ester finds extensive use in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[1] In this approach, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as t-butyl esters.[9] This protection prevents their interference with peptide bond formation. The t-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group at each cycle of peptide elongation.[1] At the end of the synthesis, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including the t-butyl esters, are removed simultaneously in a single step using a strong acid cocktail, typically containing TFA.[1]
Conclusion
The t-butyl ester remains a cornerstone protecting group in modern organic synthesis. Its unique combination of stability and specific lability provides chemists with a powerful tool for navigating the complexities of multi-step synthetic sequences.[3] A thorough understanding of the conditions for its installation and removal, as detailed in this technical guide, is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide on the Role and Application of Tos-PEG6-CH2CO2tBu in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide explores the function of Tos-PEG6-CH2CO2tBu, a heterobifunctional linker molecule critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not a biologically active agent itself, its chemical properties are fundamental to the construction of therapeutic molecules that leverage the cell's natural protein degradation machinery. This document details the mechanism of action of the final PROTAC molecule, the specific role of the linker in its synthesis, representative data, and detailed experimental protocols.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The mechanism of a PROTAC is catalytic and involves several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a ternary complex (POI-PROTAC-E3 ligase).[]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an activated E2 ligase onto lysine residues of the target POI.[]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, repeating the degradation cycle.[1]
The linker connecting the two ligands is a critical determinant of a PROTAC's efficacy. Its length, chemical composition, and flexibility directly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination and degradation.[3][6][7]
Chemical Function of the this compound Linker
This compound is a chemical building block used in the modular synthesis of PROTACs. Its "mechanism of action" is purely chemical, enabling the stepwise and controlled conjugation of the POI and E3 ligase ligands. The name delineates its structure and function:
-
Tos (Tosyl group): A p-toluenesulfonyl group that is an excellent leaving group.[8][9] It makes this terminus of the linker highly reactive to nucleophilic substitution by functional groups like amines (-NH₂) or hydroxyls (-OH) present on a ligand.[10]
-
PEG6 (Polyethylene glycol, 6 units): A hexaethylene glycol chain that serves as a flexible, hydrophilic spacer. In the final PROTAC, the PEG chain enhances aqueous solubility and cell permeability, which are common challenges for large therapeutic molecules.[2][11][12] The linker's length is a critical parameter that must be optimized for effective ternary complex formation.[3][12]
-
CH2CO2tBu (tert-butyl acetate group): The tert-butyl ester (-CO2tBu) functions as a protecting group for a carboxylic acid.[13] It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free carboxylic acid (-COOH).[14][15] This allows for subsequent coupling to the second ligand.
The heterobifunctional nature of this linker—having two different reactive groups at its ends—is essential for a controlled, stepwise synthesis, preventing the formation of unwanted homodimers of the ligands.
Data Presentation
The physicochemical properties of the linker directly impact the biological efficacy of the final PROTAC. The following tables summarize the function of the linker's components and provide representative data illustrating the importance of linker length optimization.
Table 1: Functional Properties of this compound Components
| Component | Chemical Structure | Function in PROTAC Synthesis & Action | Key Properties |
|---|---|---|---|
| Tosyl (Tos) Group | CH₃C₆H₄SO₂- | Reactive Handle: Serves as a leaving group for nucleophilic substitution, enabling covalent attachment to the first ligand (e.g., via an amine or hydroxyl group). | High reactivity with nucleophiles. |
| PEG6 Spacer | -(OCH₂CH₂)₆- | Solubility & Spacing: Enhances hydrophilicity and solubility of the final PROTAC. Provides optimal, flexible spacing between the two ligands to facilitate stable ternary complex formation. | Hydrophilic, flexible, biocompatible. |
| tert-Butyl Ester | -C(CH₃)₃ | Protecting Group: Masks a carboxylic acid to prevent unwanted side reactions. Allows for controlled, sequential conjugation after acid-labile deprotection. | Stable to basic and nucleophilic conditions; easily removed with strong acid (e.g., TFA). |
Table 2: Representative Data on the Effect of PEG Linker Length on BRD4 Degradation This table synthesizes general findings from linker optimization studies to illustrate a common trend.[12] The data is representative and shows how varying the number of PEG units can significantly affect a PROTAC's degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
| Linker Composition | E3 Ligase Ligand | Target Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Performance |
| 2-unit PEG | CRBN | JQ1 analog | > 1000 | < 30 | Linker is too short, leading to steric clashes and an unstable ternary complex. |
| 4-unit PEG | CRBN | JQ1 analog | 50 | > 90 | Length allows for productive protein-protein interactions within the ternary complex. |
| 6-unit PEG (Analogous) | CRBN | JQ1 analog | 25 | > 95 | Optimal length and flexibility for highly stable ternary complex formation and efficient degradation. |
| 8-unit PEG | CRBN | JQ1 analog | 80 | > 90 | Linker may be too long, increasing flexibility but potentially leading to less stable or unproductive binding modes. |
Experimental Protocols
The following is a generalized, two-step protocol for the synthesis of a PROTAC using this compound. This modular approach allows for the versatile combination of different POI and E3 ligase ligands.
Step 1: Conjugation of the First Ligand to the Tosyl Group
This step attaches the first ligand (Ligand-A, containing a nucleophilic group like -NH₂) to the tosylated end of the linker.
-
Materials:
-
Ligand-A (containing a primary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or DIPEA)
-
-
Procedure:
-
Dissolve Ligand-A (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Ligand-A-PEG6-CH2CO2tBu) by flash column chromatography.
-
Step 2: Deprotection and Conjugation of the Second Ligand
This step involves the removal of the t-butyl protecting group, followed by the coupling of the second ligand (Ligand-B, containing an amine).
-
Materials:
-
Ligand-A-PEG6-CH2CO2tBu (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Ligand-B (containing a primary amine)
-
Amide coupling agent (e.g., HATU)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Deprotection:
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The crude product (Ligand-A-PEG6-CH2COOH) is often used directly in the next step.[13][15]
-
-
Coupling:
-
Dissolve the deprotected intermediate (1.0 equivalent) and Ligand-B (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.
-
Conclusion
This compound is a valuable chemical tool that facilitates the modular and efficient synthesis of PROTACs. While its direct mechanism of action is confined to the realm of synthetic chemistry, the structural features it imparts to the final PROTAC—specifically the hydrophilic and flexible PEG6 spacer—are critical determinants of the molecule's biological activity. A thorough understanding of its chemical properties and synthetic application is essential for researchers aiming to design and develop novel and effective protein-degrading therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Deep Dive into Tos-PEG6-CH2CO2tBu: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Tos-PEG6-CH2CO2tBu , a heterobifunctional linker increasingly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of its chemical properties, a step-by-step guide to its application in PROTAC synthesis, and protocols for the characterization and evaluation of the resulting protein degraders.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[2]
"this compound": A Versatile PEG-Based Linker
"this compound" is a polyethylene glycol (PEG)-based linker that offers significant advantages in PROTAC design. Its structure incorporates a tosyl (Tos) group, a hexaethylene glycol (PEG6) chain, and a tert-butyl (tBu) protected carboxyl group.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | |
| Molecular Formula | C23H38O10S | |
| Molecular Weight | 506.6 g/mol | [3] |
| Appearance | Varies (often an oil or solid) | |
| Solubility | Good solubility in polar aprotic solvents like DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[4][5] |
The key features of this linker are:
-
Tosyl Group (Tos): An excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a nucleophilic group (e.g., an amine or hydroxyl) on one of the ligands.[3][4]
-
PEG6 Spacer: The six-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC, common challenges in PROTAC development.[1] The flexibility and length of the PEG chain are also crucial for optimizing the formation of a productive ternary complex.[6]
-
tert-Butyl (tBu) Protected Carboxyl Group: The t-butyl ester protects the carboxylic acid functionality. This protecting group can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then be coupled to the other ligand, typically via amide bond formation.[4]
PROTAC Synthesis Utilizing "this compound"
The synthesis of a PROTAC using "this compound" typically follows a modular and sequential two-step coupling process. This allows for the versatile combination of different POI and E3 ligase ligands.[2]
General Synthetic Workflow
The general workflow for PROTAC synthesis using this linker is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of Tos-PEG6-CH2CO2tBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of the heterobifunctional linker, Tos-PEG6-CH2CO2tBu. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
This compound, with the IUPAC name tert-butyl 2-(2-(2-(2-(2-(2-((p-toluenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG) derivative that incorporates a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a six-unit PEG spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[1] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.[1]
| Property | Value | Source |
| CAS Number | 1949793-62-7 | [2] |
| Molecular Formula | C23H38O10S | [1] |
| Molecular Weight | 506.6 g/mol | [3] |
| Appearance | White to off-white solid or oil | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Solubility Profile
The solubility of this compound is influenced by its distinct structural components. The PEG6 chain imparts hydrophilicity, while the tosyl group and the tert-butyl ester contribute to its hydrophobic character. Based on the properties of structurally similar molecules, the following qualitative solubility profile is anticipated[4]:
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar PEG chain and the less polar tosyl and tert-butyl groups.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for molecules of this type, though the PEG chain may slightly limit solubility at very high concentrations.[4] |
| Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the solvent can interact with the ether oxygens of the PEG chain.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether functionality provides some compatibility with the PEG chain. |
| Aqueous | Water | Low to Moderate | The hydrophilic PEG chain increases solubility in aqueous media compared to non-PEGylated analogs.[1] |
| Nonpolar | Hexanes, Toluene | Low | The polar PEG chain will significantly hinder solubility in nonpolar solvents.[4] |
Experimental Protocols
General Synthesis of this compound
General Protocol for Nucleophilic Substitution of the Tosyl Group
The tosyl group is an excellent leaving group, making the terminus of the PEG chain susceptible to nucleophilic attack. This allows for the conjugation of various molecules, such as ligands for proteins of interest or E3 ligases in the context of PROTAC synthesis.
Materials:
-
This compound
-
Nucleophile (e.g., an amine-containing ligand)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the nucleophile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (typically 1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water, and the product is extracted with an appropriate organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is a protecting group for the carboxylic acid and can be removed under acidic conditions to yield the free carboxylic acid.
Materials:
-
Product from the nucleophilic substitution reaction
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the tert-butyl ester-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, the DCM and excess TFA are removed under reduced pressure using a rotary evaporator.
-
The resulting deprotected carboxylic acid can often be used in the next step without further purification.
Mandatory Visualizations
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is a common linker used in the synthesis of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a sequential, multi-step process.
Caption: A generalized workflow for the synthesis of a PROTAC.
References
A Technical Guide to the Solubility and Stability of Tos-PEG6-CH2CO2tBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG6-CH2CO2tBu is a heterobifunctional molecule incorporating a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyl ester protected carboxylic acid. This structure makes it a valuable building block in medicinal chemistry and drug development, particularly as a PROTAC (Proteolysis Targeting Chimera) linker or for other bioconjugation applications. The tosyl group serves as a reactive handle for nucleophilic substitution, the flexible and hydrophilic PEG6 spacer enhances solubility and pharmacokinetic properties, and the protected carboxyl group allows for subsequent deprotection and conjugation.
A thorough understanding of the solubility and stability of this linker is paramount for its effective use in synthesis, formulation, and biological applications. This guide provides a technical overview of its expected physicochemical properties and outlines detailed protocols for their experimental determination.
Solubility Profile
The solubility of this compound is dictated by the interplay of its constituent parts. The PEG6 chain is inherently hydrophilic and promotes solubility in aqueous and polar protic solvents. Conversely, the aromatic tosyl group and the aliphatic tert-butyl group are hydrophobic, favoring solubility in organic solvents. The overall solubility profile is therefore amphiphilic.
Quantitative Solubility Data (Illustrative)
Precise quantitative solubility data for this compound is not extensively published. The following table presents illustrative data based on the compound's structure, providing researchers with expected solubility ranges in common laboratory solvents. Experimental verification is essential.
| Solvent | Type | Expected Solubility (mg/mL) |
| Dichloromethane (DCM) | Non-polar, aprotic | > 100 |
| Dimethylformamide (DMF) | Polar, aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar, aprotic | > 100 |
| Methanol (MeOH) | Polar, protic | > 50 |
| Acetonitrile (ACN) | Polar, aprotic | > 50 |
| Water | Polar, protic | < 1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous buffer | < 1 |
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in an aqueous buffer.[1]
Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve. Quantify the concentration of the dissolved compound using the pre-validated HPLC method.[1]
-
Calculation: The measured concentration represents the equilibrium solubility of this compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.
Visualization: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for experiments involving this compound.
References
"Tos-PEG6-CH2CO2tBu" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tos-PEG6-CH2CO2tBu, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications. This document outlines its chemical properties, applications, and detailed experimental protocols.
Core Compound Information
This compound is a polyethylene glycol (PEG) derivative that contains a tosyl group and a t-butyl ester.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] Its chemical structure is designed for specific, sequential reactions, making it a valuable tool in the synthesis of complex biomolecules.
| Property | Value | Reference |
| CAS Number | 1949793-62-7 | --INVALID-LINK-- |
| Molecular Weight | 506.6 g/mol | --INVALID-LINK-- |
| Molecular Formula | C23H38O10S | --INVALID-LINK-- |
| Functional Groups | Tosyl, t-butyl ester | --INVALID-LINK-- |
Key Applications
The primary application of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] The linker is a critical component that connects the ligand for the target protein and the ligand for the E3 ligase.[3][4]
The key features of this compound in this context are:
-
Tosyl Group : This is an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls.[2]
-
PEG Spacer : The six-unit PEG chain enhances the hydrophilicity and biocompatibility of the resulting PROTAC molecule, which can improve solubility, reduce aggregation, and optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3][5]
-
t-Butyl Ester : The tert-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for subsequent conjugation steps.[1]
Beyond PROTACs, this linker is also valuable in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody.[2]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol outlines the general procedure for the reaction of this compound with a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a small molecule ligand)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation : Ensure all glassware is thoroughly dried. Dissolve the amine-containing substrate in anhydrous DMF or MeCN in a reaction vessel. In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Reaction Setup : Add a mild, non-nucleophilic base such as potassium carbonate (2-3 equivalents relative to the amine) or DIPEA (2-3 equivalents) to the solution containing the amine. The base acts as a scavenger for the p-toluenesulfonic acid byproduct. Purge the reaction vessel with nitrogen or argon gas.
-
Conjugation Reaction : Slowly add the dissolved this compound to the reaction mixture. A typical molar ratio is 1:1 to 1:1.5 of the linker to the primary amine. Stir the reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the reaction rate, depending on the reactivity of the amine.
-
Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification : Once the reaction is complete, the crude product can be purified. Common techniques include precipitation by adding the reaction mixture to a cold, non-polar solvent like diethyl ether, or by using chromatography methods such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
Protocol 2: Deprotection of the t-Butyl Ester
Following conjugation, the t-butyl protecting group can be removed to reveal a carboxylic acid, which can be used for further modifications.
Materials:
-
Conjugated product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Boc-protected conjugate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of Tos-PEG6-CH2CO2tBu in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and application of the heterobifunctional linker, Tos-PEG6-CH2CO2tBu, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein are designed to facilitate the seamless integration of this versatile linker into PROTAC discovery workflows.
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4]
The linker is a pivotal element in PROTAC design, profoundly influencing the molecule's efficacy by affecting the formation and stability of the ternary complex between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC development due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide conformational flexibility.[1][5][6] The six-unit PEG linker (PEG6) offers a favorable balance of these properties for inducing efficient protein degradation.[3]
The this compound linker features a terminal tosyl group, which serves as a good leaving group for nucleophilic substitution, and a tert-butyl protected carboxylic acid, which allows for subsequent deprotection and amide bond formation.[7][6] This modular design enables the sequential and versatile assembly of PROTACs.[4]
Synthesis Protocol for this compound
Reaction Scheme
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Purpose |
| HO-PEG6-CH2CO2tBu | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent |
| Triethylamine (TEA) or Pyridine | Base |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Silica Gel | Stationary phase for column chromatography |
| Ethyl Acetate, Hexanes | Mobile phase for column chromatography |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Ice bath | For temperature control |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
Experimental Procedure
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG6-CH2CO2tBu (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.[6]
-
Tosylation : To the cooled and stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature is maintained at 0 °C.[6]
-
Reaction Progression : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.[6]
-
Work-up :
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound linker.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Peaks corresponding to the tosyl group, PEG chain, and tert-butyl group protons with appropriate integrations. |
| ¹³C NMR | Carbons of the tosyl, PEG, and tert-butyl ester moieties. |
| LC-MS | A peak corresponding to the mass of the product. |
| Purity (HPLC) | >95% |
Application of this compound in PROTAC Synthesis
The synthesized this compound linker is a versatile building block for the modular synthesis of PROTACs. A typical synthetic strategy involves a two-step process: first, the conjugation of one of the ligands to the tosyl end of the linker, followed by deprotection of the tert-butyl group and coupling of the second ligand.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Protocol 1: Coupling of the First Ligand to the Tosyl Group
This protocol describes the reaction of a nucleophilic group (e.g., a phenol or amine) on the POI or E3 ligase ligand with the tosyl group of the linker.
| Reagent/Material | Purpose |
| POI or E3 Ligase Ligand (with a nucleophilic group) | First binding moiety |
| This compound | Linker |
| Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) | Solvent |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base |
| Inert atmosphere (Nitrogen or Argon) | To prevent side reactions |
-
Dissolve the ligand (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.[4]
-
Add the base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.[4]
-
Add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.[4]
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by LC-MS or TLC.[4]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.[4]
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to reveal the carboxylic acid for the second coupling reaction.
| Reagent/Material | Purpose |
| Ligand-Linker Intermediate | Substrate |
| Trifluoroacetic acid (TFA) | Deprotection reagent |
| Dichloromethane (DCM) | Solvent |
-
Dissolve the ligand-linker intermediate in a mixture of TFA in DCM (e.g., 20-50% v/v).[9]
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material by LC-MS (typically 1-2 hours).[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate, which can often be used in the next step without further purification.
Protocol 3: Coupling of the Second Ligand
This protocol describes the formation of an amide bond between the deprotected linker-ligand intermediate and the second ligand containing an amine group.
| Reagent/Material | Purpose |
| Deprotected Ligand-Linker Intermediate | Substrate |
| E3 or POI Ligand (with an amine group) | Second binding moiety |
| HATU, HBTU, or EDC/HOBt | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base |
| Anhydrous Dimethylformamide (DMF) | Solvent |
-
Dissolve the deprotected ligand-linker intermediate (1.0 eq) and the second ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution.[9]
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The mechanism involves the PROTAC facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The this compound linker is a valuable and versatile tool for the construction of PROTACs. Its synthesis is straightforward, and its bifunctional nature allows for the modular and efficient assembly of these important therapeutic molecules. The protocols provided herein offer a comprehensive guide for researchers to synthesize this linker and incorporate it into their PROTAC development programs. The enhanced physicochemical properties imparted by the PEG6 chain can contribute to the development of potent and effective protein degraders.[1][6]
References
Application Notes and Protocols: Deprotection of t-Butyl Esters in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of t-butyl esters in polyethylene glycol (PEG) linkers, a critical step in the synthesis of PEGylated molecules for drug delivery, bioconjugation, and other biomedical applications. The t-butyl ester group is a common protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[1]
Introduction
Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Heterobifunctional PEG linkers, possessing a protected functional group at one terminus and a reactive group at the other, are instrumental in multi-step conjugation strategies. The t-butyl ester serves as an excellent protecting group for a carboxylic acid functionality on a PEG linker. Its removal, or deprotection, is a key step to unmask the carboxylic acid for subsequent coupling reactions, such as amide bond formation with primary amines.[1] Trifluoroacetic acid (TFA) is the most common reagent for this transformation, favored for its effectiveness under mild conditions and the volatile nature of its byproducts, which simplifies purification.[2][3]
Mechanism of Deprotection
The deprotection of a t-butyl ester with TFA is an acid-catalyzed elimination reaction. The process involves the following key steps:
-
Protonation: The carbonyl oxygen of the t-butyl ester is protonated by TFA, which enhances the electrophilicity of the carbonyl carbon.[3]
-
Carbocation Formation: The carbon-oxygen bond of the ester cleaves, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[3][4]
-
Quenching: The t-butyl cation is subsequently quenched. It can be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3][5]
Quantitative Data Summary
The efficiency of the deprotection reaction can be influenced by the substrate, TFA concentration, and reaction time. Below is a summary of typical reaction conditions and expected yields for the deprotection of t-butyl esters from PEG-containing molecules.
| Substrate Type | TFA Concentration (v/v in DCM) | Temperature | Time (h) | Yield (%) | Reference |
| m-PEG7-t-butyl ester | 50% | Room Temp | 2-4 | >95% | [1] |
| Bis-PEG3-t-butyl ester | 50% | Room Temp | 5 | ~90% | [2] |
| Acid-PEG14-t-butyl ester | 20-50% | Room Temp | 1-3 | >90% | [3] |
| PEG-ylated Ugi Product | 50% | Room Temp | 5 | 92% | [2] |
Experimental Protocols
4.1. Standard Protocol for t-Butyl Ester Deprotection
This protocol is a general procedure for the deprotection of t-butyl esters from PEG linkers using TFA in dichloromethane (DCM).
Materials:
-
PEG-t-butyl ester derivative
-
Anhydrous Dichloromethane (DCM)[2]
-
Trifluoroacetic acid (TFA)[2]
-
Cold diethyl ether[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator[2]
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.[2]
Procedure:
-
Dissolution: Dissolve the PEG-t-butyl ester in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3][6]
-
Addition of TFA: To the stirred solution, add the desired volume of TFA. A common concentration is a 1:1 (v/v) mixture of DCM and TFA (50% TFA).[3] For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20%.[3]
-
Reaction: Stir the reaction mixture at room temperature.[3]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The disappearance of the starting material and the appearance of the more polar carboxylic acid product on TLC is a good indicator of reaction completion. For ¹H NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) confirms deprotection.[6][7]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporation with a solvent like toluene can be performed multiple times.[3]
-
Precipitation: Dissolve the crude residue in a minimal amount of DCM. Precipitate the deprotected PEG-carboxylic acid by adding the solution dropwise to a flask of cold, stirred diethyl ether.[3]
-
Isolation: Collect the precipitated product by filtration, wash it with cold diethyl ether, and dry it under vacuum.[3]
4.2. Protocol with Scavengers
For PEG linkers attached to molecules with other acid-labile groups (e.g., Boc-protected amines) or nucleophilic residues (e.g., tryptophan, methionine), the reactive t-butyl cation generated during deprotection can cause side reactions.[5][6] In such cases, adding a scavenger to the reaction mixture is recommended.
Additional Materials:
-
Triisopropylsilane (TIS) or other appropriate scavengers[6]
Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
Add Scavenger: Before adding TFA, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
-
Proceed with steps 3-7 of the standard protocol.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate TFA concentration.- Steric hindrance. | - Extend the reaction time and continue monitoring.- Increase the TFA concentration (e.g., from 20% to 50%).- Consider gentle heating if the substrate is stable. | [6] |
| Side Product Formation | - Alkylation of nucleophilic residues by the t-butyl cation.- Cleavage of other acid-labile protecting groups. | - Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. | [3][6] |
| Low Yield | - Incomplete precipitation.- Product loss during work-up and purification. | - Ensure the precipitation solvent is sufficiently non-polar and cold.- Optimize the volume of the precipitation solvent. | [3] |
| Difficulty in Removing Residual TFA | - TFA can form a salt with the product or be difficult to remove by simple evaporation. | - Perform co-evaporation with a solvent like toluene multiple times.- Neutralize the crude product with a mild base during an aqueous work-up if applicable. | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid-PEG25-t-butyl Ester|COOH-PEG25-OtBu Linker [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of Tos-PEG6-CH2CO2tBu with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of the heterobifunctional linker, Tos-PEG6-CH2CO2tBu, with primary amines. This process is a cornerstone in bioconjugation and drug delivery, enabling the covalent attachment of a flexible polyethylene glycol (PEG) spacer to amine-containing molecules such as proteins, peptides, and small molecule drugs. The subsequent deprotection of the tert-butyl (tBu) ester reveals a terminal carboxylic acid, available for further functionalization. These protocols offer a comprehensive guide, from the initial nucleophilic substitution to the final deprotection step, including reaction conditions, purification methods, and expected outcomes.
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in pharmaceutical and biotechnology industries to enhance the therapeutic properties of molecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, prolong circulation half-life, and reduce immunogenicity. Heterobifunctional PEG linkers, such as this compound, are particularly valuable as they allow for the sequential and controlled conjugation of different molecular entities.
The this compound linker possesses two key functional groups: a tosyl (Tos) group and a t-butyl protected carboxyl group, separated by a six-unit PEG chain. The tosyl group is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction with primary amines. The t-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions post-conjugation. This dual functionality makes this compound a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2]
Reaction Mechanism
The overall process involves two main chemical transformations:
-
Nucleophilic Substitution (SN2 Reaction): The reaction between this compound and a primary amine proceeds via a classical SN2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the tosylate leaving group. This results in the formation of a stable secondary amine linkage and the displacement of the tosylate anion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.[3]
-
Deprotection of the t-Butyl Ester: Following the conjugation, the t-butyl ester protecting group is removed to unveil the terminal carboxylic acid. This is achieved through acid-catalyzed hydrolysis, most commonly using trifluoroacetic acid (TFA). The reaction proceeds by protonation of the ester's carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable t-butyl carbocation and the desired carboxylic acid. The t-butyl carbocation is subsequently quenched to form isobutylene gas.[4][5]
Experimental Protocols
Protocol 1: Conjugation of this compound with a Primary Amine
This protocol outlines a general procedure for the reaction of this compound with a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing substrate (e.g., protein, peptide, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the tosyl group.
-
Reaction Setup:
-
In a reaction vessel, dissolve the amine-containing substrate in anhydrous DMF or MeCN.
-
Add a mild, non-nucleophilic base such as potassium carbonate (2-3 equivalents relative to the amine) or DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.[3]
-
Purge the reaction vessel with nitrogen or argon gas.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.0-1.5 equivalents relative to the primary amine) in a minimal amount of the same anhydrous solvent.
-
Slowly add the dissolved this compound to the reaction mixture containing the amine and base.[3]
-
Stir the reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the reaction rate. The optimal temperature will depend on the reactivity of the specific amine.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
For small molecule conjugates, the crude product can often be precipitated by adding the reaction mixture to cold diethyl ether and collected by filtration.[6]
-
Further purification can be achieved by column chromatography (e.g., silica gel or reversed-phase).
-
For protein conjugates, purification is typically performed using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG linker and byproducts.[][8][9]
-
Quantitative Data Summary (Based on Analogous Reactions):
| Parameter | Condition | Typical Yield (%) | Purity (%) | Reference |
| Molar Ratio (Tos-PEG:Amine) | 1.2:1 to 2.0:1 | >85 | >95 | [6] |
| Base | DIPEA or K₂CO₃ (2-3 eq.) | >85 | >95 | [3] |
| Solvent | Anhydrous DMF or MeCN | >85 | >95 | [3] |
| Temperature (°C) | Room Temperature to 60 | >85 | >95 | [3] |
| Reaction Time (h) | 4 - 24 | >85 | >95 | [6] |
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
t-Butyl ester PEGylated conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the t-butyl ester PEGylated conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection Reaction:
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS for the disappearance of the starting material (typically 1-5 hours).[3][10]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]
-
The crude product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data Summary for t-Butyl Ester Deprotection:
| Parameter | Condition | Typical Yield (%) | Purity (%) | Reference |
| Reagent | TFA in DCM (1:1 v/v) | >90 | >95 | [5][6] |
| Temperature (°C) | 0 to Room Temperature | >90 | >95 | [3] |
| Reaction Time (h) | 1 - 5 | >90 | >95 | [3][10] |
Visualizations
Caption: Experimental workflow for the two-step reaction of this compound with a primary amine.
Caption: Logical relationship of reactants, reagents, and products in the overall synthesis.
References
- 1. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
A Step-by-Step Guide to Protein Conjugation with Tos-PEG6-CH2CO2tBu
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step guide for the conjugation of proteins with the heterobifunctional linker, Tos-PEG6-CH2CO2tBu. This process, known as PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of proteins. The attachment of the polyethylene glycol (PEG) chain can improve a protein's solubility, stability, and pharmacokinetic profile, while potentially reducing its immunogenicity.[1][2][3]
The this compound linker is comprised of three key components: a tosyl group, a six-unit polyethylene glycol spacer, and a tert-butyl ester protected carboxyl group.[4] This architecture allows for a two-stage conjugation strategy. The tosyl group acts as an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines (e.g., the ε-amino group of lysine residues) on the protein surface.[5][6][7][8][9] The tert-butyl ester serves as a protecting group for the terminal carboxylic acid, which can be deprotected under acidic conditions post-conjugation to provide a handle for further modification.[10][11]
I. Principle of the Reaction
The conjugation process occurs in two main stages:
-
PEGylation: The tosyl group of the linker reacts with a nucleophilic group on the protein, typically the primary amine of a lysine residue, via an S_N2 reaction. This reaction forms a stable covalent bond between the protein and the PEG linker.[6][9][12]
-
Deprotection (Optional): The tert-butyl ester protecting group on the distal end of the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free carboxylic acid.[10][11] This terminal carboxyl group can then be used for subsequent conjugation to other molecules of interest, such as small molecule drugs or targeting ligands.
II. Experimental Workflow
The overall experimental workflow for protein conjugation with this compound is depicted below.
III. Detailed Protocols
A. Materials and Reagents
-
Protein of interest
-
This compound linker
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5-9.5
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Purification Columns: Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography columns
-
Dialysis or desalting columns
-
Standard analytical reagents for protein analysis (SDS-PAGE, Mass Spectrometry, HPLC)
B. Protocol 1: Protein PEGylation
This protocol details the conjugation of the this compound linker to the primary amines of a protein.
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) that would compete with the protein for reaction with the linker.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for each specific protein and desired degree of PEGylation. A common starting point is a 5- to 50-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 2 to 24 hours and should be optimized empirically.[6]
-
-
Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any excess linker.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess linker, and reaction byproducts using either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[13][14][]
-
SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]
-
IEX separates based on charge. The addition of PEG chains can shield the surface charges of the protein, altering its elution profile.[6][]
-
C. Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose a free carboxylic acid.
-
Preparation of PEGylated Protein:
-
The purified PEGylated protein from Protocol 1 should be in a buffer free of salts that may be problematic in the subsequent steps. If necessary, perform a buffer exchange into water or a volatile buffer system.
-
-
Deprotection Reaction:
-
To the aqueous solution of the PEGylated protein, add TFA to a final concentration of 20-50% (v/v).[10] The optimal concentration and reaction time should be determined empirically.
-
Incubate the reaction on ice or at room temperature for 1-4 hours. Monitor the deprotection by mass spectrometry to determine the disappearance of the starting material and the appearance of the deprotected product.[11]
-
-
Purification:
-
Remove the TFA and byproducts by dialysis, desalting column, or size-exclusion chromatography against a suitable buffer (e.g., PBS).[10]
-
IV. Characterization of the Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality and for regulatory purposes.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight and assess purity. | The PEGylated protein will appear as a broader band at a higher molecular weight compared to the unmodified protein.[5][14] |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation. | A mass shift corresponding to the addition of one or more PEG linkers will be observed. |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the hydrodynamic size, purity, and extent of aggregation. | The PEGylated protein will have a shorter retention time compared to the unmodified protein.[5] |
| Ion-Exchange Chromatography (IEX-HPLC) | To separate different PEGylated species (e.g., mono-, di-, tri-PEGylated). | The addition of PEG chains alters the surface charge, leading to different retention times.[6] |
| Reversed-Phase Chromatography (RP-HPLC) | To separate positional isomers of the PEGylated protein. | Different isomers may exhibit different hydrophobicities, allowing for their separation.[5] |
V. Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical transformations and logical flow of the protein conjugation process.
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inactive linker (hydrolyzed tosyl group)- Suboptimal pH- Insufficient molar excess of linker- Inaccessible amine groups on the protein | - Use fresh, anhydrous solvent for the linker.- Ensure the reaction buffer pH is between 8.5 and 9.5.- Increase the molar excess of the linker.- Consider denaturing and refolding the protein if amine groups are buried. |
| Protein Precipitation | - High concentration of organic co-solvent (DMF/DMSO)- Over-PEGylation leading to changes in protein properties | - Keep the final concentration of the organic co-solvent below 10% (v/v).- Reduce the molar excess of the linker and/or the reaction time. |
| Non-specific Labeling | - Reaction conditions are too harsh (e.g., very high pH)- Long incubation times | - Optimize the pH and reduce the incubation time. |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time- Presence of TFA scavengers in the reaction mixture | - Increase the TFA concentration and/or reaction time.- Ensure the protein solution is free of potential scavengers. |
VII. Conclusion
The use of the this compound linker provides a versatile and efficient method for the PEGylation of proteins. The protocols outlined in this application note offer a robust starting point for researchers. However, optimization of reaction conditions, including molar ratios, pH, and reaction times, is crucial for achieving the desired degree of PEGylation for each specific protein. Thorough characterization of the resulting conjugate is essential to ensure its quality and functionality for downstream applications in research and drug development.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tos-PEG6-CH2CO2tBu in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1]
This document provides detailed application notes and protocols for the use of Tos-PEG6-CH2CO2tBu , a heterobifunctional PEG linker, in the development of ADCs. This linker features a tosyl (Ts) group at one terminus and a t-butyl (tBu) ester-protected carboxyl group at the other, connected by a discrete hexaethylene glycol (PEG6) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution, enabling covalent attachment to nucleophilic residues on the antibody, such as the primary amines of lysine residues.[2][3] The t-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, can be activated for conjugation to an amine-containing cytotoxic payload.[4]
The use of this compound allows for a two-stage conjugation strategy, providing greater control over the ADC synthesis process. The hydrophilic PEG6 spacer helps to mitigate the hydrophobicity of the payload, potentially enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's physical stability.[5]
Chemical Structure and Properties
-
Name: this compound
-
Full Name: p-Toluenesulfonyl-hexaethylene glycol-tert-butyl acetate
-
Key Functional Groups:
-
Tosyl (Ts): A good leaving group for reaction with nucleophiles (e.g., primary amines on lysine residues).[6][3]
-
PEG6 Spacer: A hydrophilic hexaethylene glycol chain that enhances solubility and improves pharmacokinetics.
-
t-Butyl (tBu) Ester: A protecting group for the carboxylic acid, which can be removed under acidic conditions.[7]
-
ADC Synthesis Workflow using this compound
The overall strategy for synthesizing an ADC using this linker involves a sequential, two-step conjugation process. First, the linker is attached to the antibody. Second, the cytotoxic drug is conjugated to the linker. This approach allows for the purification of the antibody-linker intermediate before the introduction of the potent payload.
References
Application Notes and Protocols for the Tos-PEG6-CH2CO2tBu Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of the Tos-PEG6-CH2CO2tBu Linker
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable" by conventional inhibitors.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively degrade a protein of interest (POI).[2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6]
The this compound linker is a versatile, heterobifunctional polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its key features include:
-
Tosyl (Tos) group: An excellent leaving group for nucleophilic substitution, enabling facile conjugation to a nucleophilic handle (e.g., a phenol or thiol) on either the POI ligand or the E3 ligase ligand.[4][7]
-
Hexaethylene glycol (PEG6) chain: A flexible and hydrophilic spacer that enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in PROTAC development.[3][6] The length of the PEG chain is a critical parameter for optimizing the geometry of the ternary complex.[5][6]
-
tert-Butyl (tBu) protected carboxyl group: This group allows for subsequent deprotection under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand via standard amide bond formation.[7]
This document provides detailed application notes, experimental protocols, and representative data for the use of the this compound linker in the development of potent and selective protein degraders.
Physicochemical and Performance Data
A comprehensive understanding of the physicochemical properties of the linker and the resulting PROTAC is essential for rational drug design. While specific biological performance data for PROTACs synthesized with the exact this compound linker is not widely available in the public domain, the following tables summarize the properties of the linker itself and representative data for PROTACs employing similar PEG6 linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H38O10S | N/A |
| Molecular Weight | 506.6 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
Table 2: Representative Performance Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
Data presented is representative of trends observed for PEG linkers in BRD4-targeting PROTACs and is intended for illustrative purposes.
| Linker | DC50 (nM) | Dmax (%) | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.3 |
| PEG6 (Analogous) | 30 | 92 | 1.1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay.[8]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the formation of a ternary complex, which leads to ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Development
The development and evaluation of a novel PROTAC involves a multi-step process, from synthesis to cellular characterization.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the this compound linker. Optimization of specific reaction conditions, reagents, and cell-based assays will be necessary based on the specific POI and E3 ligase ligands.
Protocol 1: PROTAC Synthesis
This protocol outlines a two-step synthesis of a PROTAC, starting with the conjugation of an E3 ligase ligand containing a nucleophilic group to the this compound linker.
Step 1: Conjugation of E3 Ligase Ligand to the Linker
-
Reagents and Materials:
-
E3 Ligase Ligand with a nucleophilic group (e.g., phenol, thiol) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the E3 ligase ligand in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add the base to the solution and stir for 15-20 minutes at room temperature.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the E3 ligase-linker-tBu intermediate by flash column chromatography or preparative HPLC.
-
Step 2: Deprotection and Coupling to POI Ligand
-
Reagents and Materials:
-
Purified E3 ligase-linker-tBu intermediate (1.0 eq)
-
POI Ligand with a primary or secondary amine (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous DMF
-
Peptide coupling reagents (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Inert atmosphere
-
-
Procedure:
-
Deprotection: Dissolve the E3 ligase-linker-tBu intermediate in DCM. Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate under reduced pressure to remove TFA and DCM.
-
Coupling: Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the final PROTAC with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., 0.1% DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 and Dmax values from the dose-response curve.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
Tagged target protein (e.g., His-tagged POI)
-
Tagged E3 ligase (e.g., GST-tagged VHL or CRBN complex)
-
Synthesized PROTAC
-
AlphaLISA anti-tag Donor and Acceptor beads (e.g., Anti-His Donor beads, Anti-GST Acceptor beads)
-
Assay buffer
-
384-well white microplates
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged target protein, E3 ligase, and a serial dilution of the PROTAC in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the target protein, E3 ligase, and PROTAC solution.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow for ternary complex formation.[5]
-
Bead Addition: Add the Donor and Acceptor beads to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
-
Conclusion
The this compound linker offers a versatile and effective scaffold for the synthesis of PROTACs with favorable physicochemical properties. The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of the synthetic strategy allows for the rapid generation and evaluation of PROTAC libraries, facilitating the optimization of degrader efficacy and the development of novel therapeutics.
References
- 1. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Note: Strategies for Amide Bond Formation Using a Heterobifunctional PEG Linker
This document provides detailed protocols for the selective deprotection and subsequent amide bond formation using the heterobifunctional linker, Tos-PEG6-CH2CO2tBu. This linker is valuable in bioconjugation, drug delivery, and proteomics, allowing for the controlled and sequential coupling of different molecular entities. The tosyl (Tos) group protects an amine, while the tert-butyl (tBu) ester protects a carboxylic acid, enabling two distinct strategies for amide bond formation.
Two primary pathways are outlined:
-
Strategy A: Selective deprotection of the tosyl group to liberate a primary amine, which can then be coupled to an external carboxylic acid.
-
Strategy B: Selective deprotection of the tert-butyl ester to yield a free carboxylic acid, which can then be activated and coupled to a primary amine.
Strategy A: N-Terminus Amide Bond Formation via Tosyl Group Deprotection
This protocol describes the removal of the tosyl protecting group to expose the primary amine, followed by a standard amide coupling reaction. The deprotection of tosylamides can be achieved under various reducing or acidic conditions. However, harsh acidic conditions that could cleave the t-butyl ester, such as HBr in acetic acid, should be avoided to maintain orthogonality. Reductive cleavage using sodium naphthalenide is an effective method.
Experimental Protocols
1. Deprotection of the Tosyl Group
This procedure yields H₂N-PEG6-CH₂CO₂tBu.
-
Reagents and Materials:
-
This compound
-
Naphthalene
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
Prepare a 0.5 M solution of sodium naphthalenide by dissolving naphthalene (1.2 equivalents) in anhydrous THF under an argon or nitrogen atmosphere.
-
Add small pieces of sodium metal (1.1 equivalents) to the naphthalene solution and stir at room temperature until the sodium dissolves completely, resulting in a dark green solution.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium naphthalenide solution to the linker solution dropwise. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amine (H₂N-PEG6-CH₂CO₂tBu) by column chromatography.
-
2. Amide Coupling with a Carboxylic Acid (R-COOH)
This procedure utilizes the deprotected amine and couples it with a generic carboxylic acid (R-COOH) using HATU as a coupling agent.
-
Reagents and Materials:
-
H₂N-PEG6-CH₂CO₂tBu (from step 1)
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the carboxylic acid (R-COOH, 1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve H₂N-PEG6-CH₂CO₂tBu (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product (R-CO-NH-PEG6-CH₂CO₂tBu) by flash chromatography.
-
Workflow Diagram: Strategy A
Caption: Workflow for N-terminus amide bond formation.
Strategy B: C-Terminus Amide Bond Formation via t-Butyl Ester Deprotection
This protocol details the selective removal of the tert-butyl ester protecting group using trifluoroacetic acid (TFA), followed by the coupling of the resulting carboxylic acid to a primary amine. The tosylamide group is generally stable under these acidic conditions.
Experimental Protocols
1. Deprotection of the tert-Butyl Ester
This procedure yields Tos-NH-PEG6-CH₂COOH.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.
-
The resulting carboxylic acid (Tos-NH-PEG6-CH₂COOH) is often used in the next step without further purification.
-
2. Amide Coupling with a Primary Amine (R-NH₂)
This procedure uses the deprotected carboxylic acid and couples it with a generic primary amine (R-NH₂) using EDC and NHS as coupling agents.
-
Reagents and Materials:
-
Tos-NH-PEG6-CH₂COOH (from step 1)
-
Primary amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve Tos-NH-PEG6-CH₂COOH (1.0 equivalent), EDC·HCl (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.
-
In a separate flask, dissolve the primary amine (R-NH₂, 1.2 equivalents) and a non-nucleophilic base such as DIPEA or TEA (2.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, 5% citric acid solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product (Tos-NH-PEG6-CH₂CO-NH-R) by flash chromatography.
-
Workflow Diagram: Strategy B
Caption: Workflow for C-terminus amide bond formation.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the described protocols. Note that yields are highly dependent on the specific substrates (R-COOH and R-NH₂) used.
| Protocol Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Strategy A: Tosyl Deprotection | Sodium naphthalenide | THF | 0 °C to RT | 1-3 h | 70-90% |
| Strategy A: Amide Coupling | HATU, DIPEA | DMF | RT | 4-12 h | 60-85% |
| Strategy B: t-Butyl Deprotection | TFA, DCM | DCM | RT | 2-4 h | >95% (often used crude) |
| Strategy B: Amide Coupling | EDC, NHS, DIPEA | DMF / DCM | RT | 12-24 h | 65-90% |
RT = Room Temperature
Concluding Remarks
The this compound linker offers a versatile platform for sequential amide bond formation. The choice between Strategy A and Strategy B depends on the nature of the molecules to be conjugated and the desired final architecture. Careful monitoring of each reaction step by appropriate analytical methods (TLC, LC-MS) is crucial for optimizing reaction times and ensuring high purity of the intermediates and final products. The provided protocols offer robust starting points for developing specific conjugation methodologies.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Tosylated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in bioconjugation and drug delivery, renowned for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The functionalization of PEG termini is critical for their application in creating complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4]
Activation of the terminal hydroxyl groups of PEG is a necessary step for conjugation. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), serves as an excellent activating group. When attached to a PEG's hydroxyl terminus, it forms a tosylate ester (PEG-OTs). This conversion transforms the poorly reactive hydroxyl group into a highly efficient leaving group, primed for nucleophilic substitution.[5][6] The stability of the resulting tosylate anion is due to resonance delocalization, which facilitates the displacement reaction.[6]
Tosylated PEGs are versatile reagents that readily react with a wide range of nucleophiles, including amines, thiols, and azides, typically via an SN2 mechanism.[5][7] This reactivity allows for the covalent attachment of PEG to various biomolecules, small molecules, or surfaces, making tosylated PEG linkers a cornerstone of modern PEGylation strategies.[6][8]
Data Presentation: Reaction Yields
The efficiency of tosylation and subsequent nucleophilic substitution reactions is critical for the synthesis of well-defined bioconjugates. The following table summarizes typical yields for key transformations involving tosylated PEG linkers. Actual yields may vary depending on the specific PEG molecular weight, reaction conditions, and the nature of the nucleophile.
| Reaction Step | Starting Material | Nucleophile/Reagent | Product | Typical Yield (%) | Reference |
| Activation | PEG-Diol | p-TsCl, Base (e.g., TEA, Pyridine) | Mono-tosylated PEG | >95 | [9] |
| Azidation | Tosyl-PEG-OH | Sodium Azide (NaN₃) | Azide-PEG-OH | ~95 | [10] |
| Thiolation (via Thioacetate) | Tosyl-PEG-OH | Potassium Thioacetate (KSAc) | Thioacetyl-PEG-OH | High (not specified) | [3][11] |
| Amination (via Azide Reduction) | Azide-PEG-OH | Triphenylphosphine (PPh₃) or H₂/Pd | Amine-PEG-OH | ~95 | [10] |
| Amination (Direct) | Tosyl-PEG | Ammonia or Protected Amine Salts | Amine-PEG | Variable, can have side reactions | [12][13] |
Mandatory Visualizations
Diagrams illustrating the core reaction mechanism and typical experimental workflows provide a clear visual guide for researchers.
Caption: General SN2 nucleophilic substitution mechanism on a tosylated PEG linker.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 13. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Workflow for PROTAC Synthesis Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that induces the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][4] Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[5][6] This document provides detailed protocols for the synthesis of PROTACs using PEG linkers, covering common conjugation strategies, purification, and characterization, along with methods for evaluating their biological activity.
PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[5] The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released and can engage another POI molecule.[7][8]
General Synthetic Workflow
The synthesis of a PROTAC is a modular process that generally involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[1] The choice of synthetic strategy is often dictated by the functional groups available on the ligands and the desired linker attachment points.
Experimental Protocols
Two common strategies for the synthesis of PROTACs with PEG linkers are presented below.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a two-step synthesis involving sequential amide couplings.
Step 1: Synthesis of the POI-Linker Intermediate
-
To a solution of the amine-functionalized POI ligand (1.0 eq) and a carboxy-PEG-alcohol linker (1.1 eq) in anhydrous dimethylformamide (DMF), add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[2]
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.[2]
Step 2: Synthesis of the Final PROTAC (Tosylation and Nucleophilic Substitution)
-
Dissolve the POI-Linker-OH intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.[2]
-
Add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the formation of the tosylated intermediate by LC-MS.[2]
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Dissolve the crude tosylated intermediate and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.[2]
-
Add DIPEA (3.0 eq) and stir the reaction mixture at 60 °C overnight under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, the crude PROTAC can be purified directly by preparative HPLC.[2]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition reaction.
Step 1: Synthesis of the Ligand-Azide Intermediate
-
Follow the amide coupling procedure described in Protocol 1, Step 1, using an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂) and a carboxy-PEG-azide linker.[2]
-
Purify the resulting E3 ligase-Linker-Azide intermediate by flash column chromatography.
Step 2: Synthesis of the Final PROTAC
-
To a solution of the E3 ligase-Linker-Azide intermediate (1.0 eq) and an alkyne-functionalized POI ligand (1.1 eq) in a mixture of tert-butanol and water (1:1), add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
Purification and Characterization
Preparative High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).[2]
-
Purify the PROTAC using a preparative reverse-phase HPLC system with a C18 column.[2][9]
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid (FA), as the mobile phase.[2][9]
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.[2][9]
Analytical Characterization
-
LC-MS: Confirm the mass of the final PROTAC.
-
¹H and ¹³C NMR: Confirm the chemical structure and purity of the final PROTAC.[3]
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the final PROTAC.[5]
Data Presentation: Quantitative Analysis of Synthesized PROTACs
The following table summarizes representative quantitative data for the synthesis and biological evaluation of PROTACs. Actual yields and biological activities will vary depending on the specific ligands, linker length, and cell line used.
| PROTAC ID | Linker Type | Synthesis Yield (%) | Purity (%) | Binding Affinity (KD, nM) to POI | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 35 | >98 | 50 | 100 | 90 |
| PROTAC-2 | PEG8 | 42 | >99 | 45 | 50 | 95 |
| PROTAC-3 | PEG12 | 38 | >98 | 60 | 150 | 85 |
Biological Evaluation Protocols
Protocol 3: Western Blot Analysis for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein induced by a PROTAC and to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[10]
1. Cell Treatment
-
Seed cells in 6-well plates and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
2. Cell Lysis and Protein Quantification
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[10]
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
4. Data Analysis
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[11]
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique for the real-time, label-free analysis of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation, providing kinetic parameters such as association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (KD).[4][12]
1. Immobilization
-
Immobilize the biotinylated E3 ligase or POI onto a streptavidin-coated sensor chip.[4]
2. Binary Interaction Analysis
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized protein surface to measure the binary binding kinetics.[4]
-
Regenerate the sensor surface between injections if necessary.[4]
3. Ternary Complex Analysis
-
Prepare a solution of the PROTAC and the non-immobilized binding partner (POI or E3 ligase) at concentrations above their binary KD to ensure the formation of a pre-formed binary complex.
-
Inject the pre-formed binary complex over the immobilized protein surface.
-
The resulting sensorgram will reflect the formation and dissociation of the ternary complex.
4. Data Analysis
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions) to determine the kinetic and affinity constants.
Conclusion
The use of PEG linkers in PROTAC design offers significant advantages in terms of physicochemical properties and synthetic accessibility. The detailed protocols provided in these application notes for the synthesis, purification, characterization, and biological evaluation of PEGylated PROTACs serve as a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of PROTAC synthesis allows for the rapid generation of compound libraries to optimize linker length and composition, ultimately leading to the development of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
Application Notes & Protocols: Bioconjugation Using Heterobifunctional Linkers
Introduction
Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities.[1] Heterobifunctional linkers are powerful reagents in this field, engineered with two different reactive groups at the ends of a spacer arm.[2][3] This intrinsic asymmetry enables controlled, sequential reactions, allowing for the precise coupling of two distinct molecular entities.[2][3] Unlike homobifunctional linkers which possess identical reactive groups, heterobifunctional reagents significantly minimize the formation of undesirable byproducts like homo-oligomers and polymers, resulting in higher yields and greater purity of the target conjugate.[2][4]
This controlled approach is critical for applications in research, diagnostics, and therapeutics, most notably in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is precisely attached to a monoclonal antibody.[4][5][6] This guide provides detailed protocols and quantitative data for common bioconjugation techniques utilizing heterobifunctional linkers.
Amine-to-Sulfhydryl Bioconjugation using SMCC
One of the most widely used strategies in bioconjugation involves linkers that target primary amines (e.g., on lysine residues) and sulfhydryl groups (e.g., on cysteine residues).[7] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are prominent examples of this class.[6][8] These linkers contain an N-hydroxysuccinimide (NHS) ester that reacts with amines to form a stable amide bond, and a maleimide group that reacts with thiols to create a stable thioether bond.[6] The two-step process minimizes self-conjugation.[8]
Reaction Workflow
The conjugation process is sequential. First, the amine-containing molecule is "activated" by reacting it with the NHS ester end of the SMCC linker. After removing the excess, unreacted linker, this intermediate is then introduced to the sulfhydryl-containing molecule, which reacts with the maleimide group.
Quantitative Data Summary: SMCC & Sulfo-SMCC Conjugation
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) | Reference(s) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | [6][7] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Thiol-free | [8][9][10] |
| Temperature | Room Temp (20-25°C) or 4°C | Room Temp (20-25°C) or 4°C | [7][10] |
| Incubation Time | 30 min - 4 hours | 30 min - 2 hours | [7][9] |
| Molar Excess | 10- to 50-fold excess of linker over protein | N/A | [7][11][12] |
Detailed Experimental Protocol: Two-Step SMCC Conjugation
This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[8][13]
Materials:
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme, thiol-containing peptide)
-
SMCC Crosslinker (or Sulfo-SMCC for a water-soluble option)[13]
-
Reaction Buffer A (Amine-free): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.[8]
-
Reaction Buffer B (Thiol-free): 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0.
-
Anhydrous DMSO or DMF (for non-sulfonated SMCC).[9]
-
Desalting columns.
-
Quenching Solution (optional): 1 M Cysteine or 2-mercaptoethanol.
Procedure:
Step 1: Maleimide-Activation of Protein-NH₂
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.[7][9] For Sulfo-SMCC, dissolve in Reaction Buffer A.[10]
-
Dissolve Protein-NH₂ in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 50-fold molar excess of the crosslinker.[7] The final concentration of organic solvent should be below 10% to maintain protein stability.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[7][9]
-
Remove excess, unreacted SMCC linker by passing the solution through a desalting column equilibrated with Reaction Buffer B.[8][9] This step is critical to prevent the linker from reacting with the second protein.[8]
Step 2: Conjugation to Protein-SH
-
Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[8]
-
Immediately combine the maleimide-activated Protein-NH₂ (from Step 1.6) with the Protein-SH in a suitable molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[8]
-
(Optional) Quench the reaction by adding a free thiol, such as cysteine, to react with any remaining maleimide groups.[7]
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins and byproducts.[7]
-
Characterize the final conjugate using SDS-PAGE (to observe a band shift indicating increased molecular weight) and/or mass spectrometry.[5]
Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
"Click chemistry" encompasses reactions that are modular, high-yielding, and generate minimal byproducts. SPAAC is a premier example used in bioconjugation, involving the reaction between a strained cyclooctyne (like DBCO) and an azide.[14][15] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native cellular processes.[16] A key advantage is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[14][15]
Reaction Workflow
The workflow typically involves functionalizing one biomolecule with a DBCO-NHS ester (to target amines) and the other with an azide. The two modified biomolecules are then simply mixed to form a stable triazole linkage.[14]
Quantitative Data Summary: DBCO-Azide Conjugation
| Parameter | DBCO-NHS Ester Activation (Step 1) | SPAAC Reaction (Step 2) | Reference(s) |
| Molar Excess (Linker) | 20- to 30-fold excess of DBCO-NHS over antibody | 2- to 4-fold excess of azide-payload over antibody | [14][17][18] |
| Solvent | DMSO or DMF (final conc. <20%) | Aqueous buffer (e.g., PBS) | [14][17] |
| Temperature | Room Temperature | 4°C or Room Temperature | [17][18] |
| Incubation Time | ~60 minutes | 3-4 hours (RT) or Overnight (4°C) | [17][18] |
| pH | ~7.4 | ~7.4 | [14] |
Detailed Experimental Protocol: DBCO-Antibody Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule (e.g., oligonucleotide, dye).[17][18]
Materials:
-
Antibody (or other amine-containing biomolecule)
-
Azide-modified molecule (payload)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (must not contain sodium azide).[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns (e.g., 7k MWCO).
Procedure:
Step 1: Activation of Antibody with DBCO-NHS Ester
-
Prepare the antibody in Reaction Buffer at a concentration of approximately 1-2 mg/mL.[17]
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[17]
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is around 20% or less.[17]
-
Incubate the reaction for 60 minutes at room temperature.[17]
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM to stop the reaction with unreacted NHS esters. Incubate for 15 minutes.[17][18]
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.[17][18] The DBCO-functionalized antibody can be stored at -20°C but should be used promptly as the DBCO group can lose reactivity over time.[17]
Step 2: Copper-Free Click Reaction
-
Mix the purified DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified payload.[17][18]
-
Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature.[18]
-
Validate the final conjugate using SDS-PAGE to confirm an increase in molecular weight.[17]
-
Purify the final conjugate to remove the unreacted payload using a suitable liquid chromatography method (e.g., SEC, RP-HPLC, or ion exchange).[17]
Carbonyl-Reactive Chemistries: Oxime and Hydrazone Ligation
Oxime and hydrazone ligations are highly chemoselective methods that involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine group, respectively.[16][19] These reactions are bioorthogonal and proceed under mild, aqueous conditions, often near physiological pH.[16] The resulting oxime bond is highly stable, while the hydrazone bond can be reversible under mildly acidic conditions, which can be advantageous for drug delivery applications.[16][20]
Reaction Scheme: Oxime Ligation
The fundamental reaction involves the condensation of an aminooxy-functionalized molecule with a carbonyl (aldehyde or ketone) on a target biomolecule to form a stable oxime bond.[16] The reaction rate can be significantly accelerated by nucleophilic catalysts like aniline or its derivatives.[16][21]
Quantitative Data Summary: Oxime & Hydrazone Ligation
| Parameter | General Condition | Notes | Reference(s) |
| Optimal pH | 4.0 - 7.0 | Aldehydes are more reactive than ketones. Reaction is faster at lower pH but often performed near neutral for biological compatibility. | [16][22] |
| Temperature | Room Temperature or 37°C | Mild heat can increase reaction rate. | [22] |
| Catalyst | Aniline or Phenylenediamine derivatives (10-100 mM) | Catalysts can increase reaction rates by orders of magnitude. | [23][24][25] |
| Stability | Oxime > Hydrazone | Oxime bonds are generally considered more stable under physiological conditions than hydrazone or imine bonds. | [16] |
| Reaction Rate | 10¹ - 10³ M⁻¹s⁻¹ (catalyzed) | Uncatalyzed reactions are significantly slower. | [23] |
Detailed Experimental Protocol: General Oxime Ligation
This protocol provides a general method for labeling an aldehyde-functionalized protein with an aminooxy-containing probe.[16][26]
Materials:
-
Aldehyde- or ketone-functionalized protein.
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Reaction Buffer: 100 mM Ammonium Acetate (pH 4.5) or 300 mM Sodium Phosphate (pH 7.0).[23]
-
Catalyst (optional): Aniline stock solution (e.g., 200 mM in reaction buffer).
Procedure:
-
Dissolve the aldehyde-functionalized protein in the chosen Reaction Buffer.
-
Dissolve the aminooxy-functionalized molecule in the same buffer.
-
(Optional, for catalyzed reaction) Prepare a working solution of the catalyst (e.g., 10-20 mM aniline) in the reaction mixture.
-
Mix the protein and the aminooxy-probe in the reaction buffer. A slight molar excess of the aminooxy-probe is typically used.
-
Initiate the reaction by adding the catalyst, if used.
-
Incubate the reaction at room temperature or 37°C. Monitor the reaction progress using HPLC or mass spectrometry. Reaction times can vary from minutes to several hours depending on the concentration of reactants and the presence of a catalyst.[23][24]
-
Once the reaction is complete, the product can be purified by size-exclusion chromatography or dialysis to remove excess reagents and catalyst.
-
Characterize the final conjugate by mass spectrometry to confirm the formation of the oxime bond.
Characterization of Bioconjugates
After synthesis and purification, thorough characterization is essential to confirm successful conjugation and determine key quality attributes.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visually confirm conjugation. The resulting conjugate will have a higher apparent molecular weight than the unconjugated protein, leading to a noticeable upward shift of the band on the gel.[5]
-
Chromatography: Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are used for both purification and analysis. SEC separates molecules by size, allowing for the removal of unreacted small molecules, while RP-HPLC can be used to assess purity and, in some cases, determine the drug-to-antibody ratio (DAR).[5][27]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for detailed characterization. ESI-MS (Electrospray Ionization Mass Spectrometry) can provide the exact mass of the conjugate, confirming the number of attached molecules (e.g., DAR).[27][28] Further analysis using peptide mapping (LC-MS/MS) can identify the specific sites of conjugation.[29][30]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medium.com [medium.com]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 23. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tosylated PEG Linkers
This technical support center is a resource for researchers, scientists, and drug development professionals encountering common issues during the synthesis of tosylated Poly(ethylene glycol) (PEG) linkers. Find troubleshooting guidance and answers to frequently asked questions to help you navigate and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and impurities in tosylated PEG linker synthesis?
A1: The primary side reactions and resulting impurities in PEG tosylation include:
-
Di-tosylated PEG: This occurs when both hydroxyl termini of a PEG diol are tosylated. It is a significant byproduct, particularly when an excess of tosyl chloride is used.[1]
-
Unreacted PEG-OH: Incomplete reactions can leave a portion of the starting PEG material unmodified, which can complicate downstream applications.[1]
-
Hydrolysis of Tosyl Chloride: Tosyl chloride (TsCl) can react with trace amounts of water in the reaction mixture to form p-toluenesulfonic acid.[1][2] This side reaction consumes the tosylating agent.
-
Excess Tosyl Chloride: Any unreacted tosyl chloride remaining after the reaction is an impurity that must be removed during purification.[1]
-
Chlorinated PEG: In certain polar aprotic solvents like DMF, the hydroxyl group can be converted to a chloride group instead of the desired tosylate.[3][4]
Q2: How can I minimize the formation of di-tosylated PEG?
A2: To favor the formation of mono-tosylated PEG and minimize the di-tosylated byproduct, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of PEG to tosyl chloride. Using a slight excess of PEG can favor mono-tosylation.[1]
-
Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity for the mono-substituted product.[1]
-
Protecting Groups: For applications requiring very high purity, one end of the PEG diol can be protected with a protecting group (e.g., trityl) before tosylation. Following the reaction, the protecting group is removed to yield the mono-tosylated PEG.[1]
Q3: What is the impact of water in the reaction, and how can I mitigate it?
A3: Water is a significant concern in PEG tosylation as it leads to the hydrolysis of tosyl chloride (TsCl) into the unreactive p-toluenesulfonic acid, which reduces the yield of the desired tosylated PEG.[1][5] To minimize the impact of moisture:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous.[1][6] Dry the PEG under vacuum before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
Q4: What are the recommended methods for purifying tosylated PEG?
A4: The purification strategy will depend on the scale of your synthesis and the required purity of the final product. Common methods include:
-
Precipitation: The tosylated PEG product can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This is effective for removing smaller impurities.[1]
-
Aqueous Workup: Washing the reaction mixture with water or brine solutions can help remove water-soluble impurities like p-toluenesulfonic acid and salts.[1][2]
-
Column Chromatography: For high-purity requirements, column chromatography can be used to separate the desired product from closely related impurities.[1][7]
-
Size-Exclusion Chromatography (SEC): This technique is particularly useful for removing smaller molecules like excess tosyl chloride and p-toluenesulfonic acid from the larger PEG product.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate molecules based on hydrophobicity and is effective for isolating the desired tosylated PEG from unreacted starting material and other byproducts.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of tosylated PEG linkers, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Tosylated PEG | • Incomplete reaction due to insufficient tosyl chloride or base.[1] • Short reaction time.[1] • Deactivation of tosyl chloride by moisture.[1][5] | • Monitor the reaction progress using TLC or NMR. • Ensure the correct stoichiometry of reagents. • Extend the reaction time.[1] • Use anhydrous reagents and solvents.[1][6] |
| High Percentage of Di-tosylated PEG | • Molar excess of tosyl chloride.[1] • High reaction temperature.[1] | • Reduce the molar ratio of tosyl chloride to PEG.[1] • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Presence of Unreacted PEG-OH | • Insufficient tosylating agent.[1] • Deactivation of tosyl chloride by moisture.[1] | • Use a slight excess of tosyl chloride.[1] • Ensure all reagents and solvents are anhydrous.[1][6] |
| Product is Difficult to Purify | • Presence of multiple, closely related impurities.[1] • Oily nature of the product.[1] | • Optimize reaction conditions to minimize side products.[1] • Consider using column chromatography for purification.[1] • For oily products, precipitation at low temperatures may be effective.[1] |
| Inconsistent Results Between Batches | • Variability in raw material quality (e.g., water content in PEG).[1] • Inconsistent reaction conditions.[1] | • Dry the PEG under vacuum before use.[1] • Strictly control reaction parameters such as temperature, time, and the rate of reagent addition.[1] |
| Formation of Chlorinated PEG Instead of Tosylated PEG | • Use of polar aprotic solvents like DMF.[3][4] | • Use inert solvents such as Dichloromethane (DCM) or Chloroform.[3][4] |
Quantitative Data Summary
The yield of mono-tosylated PEG and the level of impurities are highly dependent on the reaction conditions. The following table summarizes typical outcomes under different scenarios.
| Reaction Condition | Molar Ratio (PEG:TsCl) | Temperature | Typical Yield of Mono-tosylated PEG | Key Impurities and Typical Levels |
| Standard | 1:1.2 | Room Temperature | 50-70% | Di-tosylated PEG (10-20%), Unreacted PEG (10-30%)[1] |
| Optimized for Mono-tosylation | 1.2:1 | 0 °C to Room Temperature | 71-76% | Di-tosylated PEG (<10%), Unreacted PEG (15-25%)[1] |
| Near-Quantitative Tosylation | 1:2 | Room Temperature | >95% (total tosylated species) | Di-tosylated PEG is the major product.[1] |
Experimental Protocols
General Protocol for the Synthesis of Mono-tosylated PEG
This protocol provides a general guideline. Optimization may be required based on the specific molecular weight of the PEG and the desired purity.[1]
Materials:
-
Poly(ethylene glycol) (PEG-diol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Cold Diethyl ether
-
Anhydrous Magnesium sulfate
Procedure:
-
Preparation: Dry the PEG under vacuum at a slightly elevated temperature (e.g., 40-50 °C) overnight to remove any residual water.[1]
-
Dissolution: Dissolve the dried PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Base: Cool the solution in an ice bath and add anhydrous pyridine or TEA (typically 1.5-2 equivalents per hydroxyl group).[1]
-
Addition of TsCl: Dissolve TsCl (1.0-1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the PEG solution over 30-60 minutes while maintaining the low temperature.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Workup:
-
Purification:
-
Analysis: Analyze the final product for purity using ¹H NMR and HPLC.[1]
Visualizations
Caption: Experimental workflow for the synthesis of tosylated PEG.
Caption: Common side reactions in PEG tosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Controlling tosylation versus chlorination during end group modification of PCL [addi.ehu.es]
- 4. addi.ehu.es [addi.ehu.es]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Selective Mono-tosylation of PEG Diols
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the synthesis of mono-tosylated Polyethylene Glycol (PEG), a critical step in bioconjugation and material science.
Troubleshooting Guide: Common Issues in PEG Mono-tosylation
This section addresses the most common challenges encountered during the selective tosylation of PEG diols and provides actionable solutions.
Question: My reaction produced a high percentage of di-tosylated PEG. How can I increase the yield of the mono-tosylated product?
Answer:
The formation of di-tosylated PEG is a common side reaction that can be minimized by carefully controlling the reaction parameters. The primary causes and their respective solutions are outlined below.
-
Likely Cause 1: Incorrect Stoichiometry. Using a molar excess of p-toluenesulfonyl chloride (TsCl) will invariably drive the reaction towards di-substitution, as both hydroxyl end-groups of the PEG diol will be tosylated.[1]
-
Likely Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate, reducing selectivity and promoting the formation of the thermodynamically favored di-tosylated product.[1]
-
Likely Cause 3: Rapid Addition of Reagents. Adding the TsCl solution too quickly creates localized areas of high concentration, increasing the likelihood of di-tosylation.
Question: The yield of my mono-tosylated PEG is very low, and I have a lot of unreacted starting material. What went wrong?
Answer:
Low conversion of the starting PEG-diol is another frequent issue, often stemming from reagent deactivation or suboptimal conditions.
-
Likely Cause 1: Presence of Moisture. Water in the reaction vessel, solvents, or the PEG itself will hydrolyze TsCl into the unreactive p-toluenesulfonic acid, effectively reducing the amount of tosylating agent available.[1]
-
Likely Cause 2: Insufficient Reagents or Time. The reaction may not have gone to completion due to an insufficient amount of TsCl/base or a reaction time that was too short.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] If the reaction stalls, consider extending the reaction time. If a significant amount of PEG-diol remains, a slight excess of TsCl may be warranted, but this must be balanced against the risk of di-tosylation.[1]
-
Question: I'm struggling to purify my final product. How can I effectively separate mono-tosylated PEG from the di-tosylated byproduct and unreacted PEG?
Answer:
Purification can be challenging due to the similar properties of the desired product and the main impurities.[1]
-
Solution 1: Silica Gel Column Chromatography. This is the most effective method for achieving high purity.[3] The components can be separated based on their polarity differences (Unreacted PEG > Mono-tosyl PEG > Di-tosyl PEG). A gradient elution, starting with a less polar solvent (e.g., 100% DCM) and gradually increasing the polarity by adding methanol, is typically required.[3]
-
Solution 2: Precipitation. For many applications, precipitation can effectively remove smaller impurities like excess base and salts.[1] After concentrating the reaction mixture, adding it dropwise to a large volume of a cold non-solvent, such as diethyl ether, will cause the PEG derivatives to precipitate.[1] However, this method is less effective at separating mono- and di-tosylated species from each other.
-
Solution 3: Aqueous Workup. Before final purification, a thorough aqueous workup is essential. This involves washing the organic layer sequentially with cold, dilute HCl (to remove bases like pyridine or triethylamine), a saturated sodium bicarbonate solution, and finally brine.[1][3]
Frequently Asked Questions (FAQs)
Q1: Besides the di-tosylated product, what are the other common impurities? A1: The most common impurities are unreacted PEG-diol, p-toluenesulfonic acid (from the hydrolysis of TsCl), and residual base (e.g., pyridine) or its corresponding salt.[1]
Q2: Are there advanced methods to guarantee mono-tosylation? A2: Yes. For applications requiring very high purity, two primary strategies exist:
-
Use of a Protecting Group: One end of the PEG diol can be protected with a group like trityl. The free hydroxyl group is then tosylated, followed by the removal of the protecting group.[1][5] This multi-step process offers excellent control but is more labor-intensive.
-
Silver Oxide Catalysis: A highly effective method involves using silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[6][7] This approach can desymmetrize the PEG diol, leading to mono-tosylation yields as high as 71-76%, significantly exceeding the statistical maximum of 50%.[8]
Q3: Which analytical techniques should I use to confirm my product's purity? A3: A combination of techniques is recommended. ¹H NMR is used to confirm the successful attachment of the tosyl group and can help estimate the ratio of mono- to di-substituted products.[1] High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantitatively separating and assessing the purity of mono-tosylated PEG from di-tosylated and unreacted starting material.[1][8]
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes how different experimental parameters influence the outcome of the PEG diol tosylation reaction.
| Parameter | Condition | Predominant Product | Approximate Yield/Purity | Reference |
| PEG:TsCl Molar Ratio | 1 : 0.8 | Mono-tosyl PEG | High purity, but lower conversion | [1] |
| 1 : 1.2 | Mono-tosyl PEG | Good balance of yield and selectivity | [1] | |
| 1 : 2.0+ | Di-tosyl PEG | >95% total tosylated species are di-substituted | [1] | |
| Temperature | 0 °C to Room Temp | Mono-tosyl PEG | Higher selectivity for mono-substitution | [1][2] |
| Reflux / High Temp | Di-tosyl PEG | Lower selectivity, favors di-substitution | [1] | |
| Catalyst System | Pyridine / TEA (Base) | Mixture | Yield depends heavily on stoichiometry and temp | [1][3] |
| Ag₂O / KI | Mono-tosyl PEG | 71-76% yield of mono-tosylated product | [8] |
Experimental Protocols
Detailed Protocol for Controlled Mono-tosylation of PEG Diol
This protocol focuses on achieving mono-tosylation through kinetic control.
Materials:
-
Polyethylene glycol diol (PEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the PEG diol under vacuum at 40-50 °C overnight to remove all traces of water.[1] All glassware should be oven-dried.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried PEG diol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[3]
-
Base Addition: Add anhydrous pyridine or TEA (1.5-2.0 eq.) to the cooled solution and stir for 10-15 minutes.[3]
-
TsCl Addition: Dissolve TsCl (1.0-1.2 eq.) in a minimal amount of anhydrous DCM.[1] Add this solution dropwise to the stirring PEG solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[3]
-
Reaction: Allow the mixture to stir at 0 °C for 2-4 hours, then remove the ice bath and let the reaction warm to room temperature. Continue stirring overnight.[3]
-
Workup:
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.[1][3]
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding the concentrated, viscous solution dropwise into a beaker of vigorously stirring, cold diethyl ether.[1]
-
Collect the white precipitate by filtration and dry under vacuum.
-
-
Analysis: Characterize the final product and assess its purity using ¹H NMR and HPLC.[1] For higher purity, the crude product can be purified via silica gel chromatography before precipitation.[3]
Mandatory Visualization
Caption: A troubleshooting workflow for identifying and solving common issues in PEG mono-tosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemlett.com [jchemlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis [mdpi.com]
- 5. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Tos-PEG6-CH2CO2tBu Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing conjugation reactions involving Tos-PEG6-CH2CO2tBu. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a tosyl group (Tos), which is an excellent leaving group for reactions with nucleophiles like amines and thiols.[1] The molecule also features a six-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance.[2] The other end of the linker has a tert-butyloxycarbonyl (Boc) protected carboxylic acid, which can be deprotected after the initial conjugation to be used in subsequent reactions.[3] This linker is commonly used in bioconjugation, drug delivery, and for creating complex molecules like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[2][4]
Q2: What are the most common causes of low yield in my conjugation reaction?
Low yields in this compound conjugations can stem from several factors:
-
Hydrolysis of the Tosyl Group: The tosyl group is susceptible to hydrolysis (reaction with water), which replaces it with a hydroxyl (-OH) group, rendering the PEG linker unreactive towards your target nucleophile.[2][5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the reaction efficiency.[6]
-
Poor Reagent Quality or Stoichiometry: Degradation of the PEG linker or incorrect molar ratios of reactants can lead to incomplete reactions.[6]
-
Steric Hindrance: The target functional group on your molecule may be sterically hindered, preventing the PEG linker from accessing it.[2][6]
-
Presence of Impurities: Impurities in the starting materials, such as di-tosylated PEG or unreacted PEG-OH, can complicate the reaction and purification.[7]
Q3: How can I minimize hydrolysis of the tosyl group?
Minimizing hydrolysis is critical for achieving a high yield. Here are some key strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous (free of water).[6] It is recommended to use freshly opened anhydrous solvents and to handle the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Control pH: The rate of hydrolysis is pH-dependent.[5] For reactions with amines, a pH range of 7.5-8.5 is a good starting point to balance nucleophilicity and minimize hydrolysis.[6]
-
Optimize Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[6] While higher temperatures can increase the reaction rate, they also accelerate hydrolysis.[2]
-
Proper Storage: Store your this compound reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[5] Allow the container to warm to room temperature before opening to prevent condensation.[5]
Troubleshooting Guide
Problem 1: Low or No Conjugation Product Observed
If you are observing little to no formation of your desired PEGylated product, consider the following troubleshooting steps.
Decision-Making Workflow for Low Conjugation Yield
A decision-making workflow for troubleshooting low conjugation yield.
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| Hydrolysis of this compound | Analyze the starting PEG reagent via LC-MS to check for the presence of the hydrolyzed product (hydroxyl-PEG). If significant hydrolysis is detected, obtain a fresh batch of the reagent. To prevent future hydrolysis, ensure all solvents are anhydrous, work under an inert atmosphere, and consider lowering the reaction temperature.[5][6] |
| Incorrect Reaction pH | The nucleophilicity of amines and thiols is pH-dependent. For amines, a pH of 8-10 is generally suitable.[2] For thiols, a pH of 7-8 is recommended to balance reactivity and minimize side reactions.[8][9] Use a non-nucleophilic buffer, as some buffer components can react with the tosyl group.[5] Avoid buffers containing primary amines like Tris.[8] |
| Suboptimal Molar Ratio | A 2-5 fold molar excess of the PEG linker to your target molecule is a common starting point.[6] The optimal ratio may need to be determined empirically. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical method like LC-MS or HPLC. If the reaction is proceeding slowly, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can also increase the rate of hydrolysis.[2][6] |
| Steric Hindrance | If the target functional group on your molecule is sterically hindered, the reaction may be slow or inefficient.[2] Consider using a longer PEG linker to overcome this. For proteins, slight changes in pH or buffer composition might alter the conformation and improve the accessibility of the target residue.[6] |
Problem 2: Presence of Multiple Products or Impurities
The presence of unexpected products or impurities can complicate purification and lower the yield of the desired conjugate.
Potential Side Reactions and Impurities
Potential side reactions during conjugation.
Impurity Troubleshooting Table
| Impurity/Side Product | Cause | Solution |
| Unreacted this compound | Insufficient reaction time or suboptimal conditions. | Optimize reaction time and conditions as described in Problem 1. Excess unreacted PEG can be removed during purification using techniques like size-exclusion chromatography (SEC).[6] |
| Di-tosylated PEG | This is an impurity from the synthesis of the PEG linker, where both ends of a PEG diol are tosylated.[7] | Use a high-purity mono-tosylated PEG reagent. If di-tosylated PEG is present, it can lead to cross-linking of your target molecule. |
| Hydrolyzed Tos-PEG | Reaction with trace amounts of water. | Follow the recommendations to minimize hydrolysis outlined in Q3. |
Experimental Protocols
General Protocol for Conjugation to a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a molecule containing a primary amine.[3]
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A mild, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate.[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Dissolve the amine-containing substrate in anhydrous DMF or MeCN in a reaction vessel. In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.[3]
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution of the amine-containing substrate.[3]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.[3]
-
Conjugation Reaction: Slowly add the dissolved this compound to the reaction mixture. A typical molar ratio is 1:1 to 1.5:1 of the primary amine to this compound.[3]
-
Incubation: Stir the reaction mixture at room temperature. The reaction rate can be increased by elevating the temperature to 40-60°C.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
Purification: Once the reaction is complete, the product can be purified using an appropriate chromatographic method such as reverse-phase HPLC or size-exclusion chromatography.[10]
General Protocol for Conjugation to a Thiol
This protocol outlines a general procedure for the PEGylation of a molecule containing a thiol group, such as a cysteine residue.[11]
Materials:
-
This compound
-
Thiol-containing molecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[8] Buffers should be degassed.
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP).[8]
Procedure:
-
Preparation of Thiolated Molecule: If the thiol group is in a disulfide bond, it may need to be reduced. Dissolve the molecule in the Reaction Buffer and add a 5-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[8]
-
PEG Reagent Preparation: Dissolve this compound in a minimal amount of a compatible anhydrous organic solvent like DMSO or DMF, and then add it to the reaction buffer.[6]
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the solution of the thiol-containing molecule. A 1.5:1 to 5:1 molar excess of the PEG linker is a common starting point.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC.[11]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol to consume any unreacted Tos-PEG linker.[11]
-
Purification: Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.[11]
Quantitative Data Summary
Recommended Reaction Conditions
| Parameter | Reaction with Primary Amines | Reaction with Thiols | Notes |
| pH | 7.5 - 9.5[12] | 7.0 - 8.0[8][9] | The optimal pH ensures the nucleophile is deprotonated and reactive while minimizing hydrolysis.[5] |
| Temperature | Room Temperature to 60°C[3][13] | Room Temperature to 40°C[11] | Higher temperatures can increase reaction rates but also accelerate hydrolysis.[6] |
| Molar Excess of PEG Linker | 2 - 5 fold[6] | 1.5 - 5 fold[11] | A molar excess of the PEG linker helps to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours[13] | 2 - 24 hours[11] | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Anhydrous DMF, MeCN, or aqueous buffers[3][6] | Aqueous buffers (e.g., phosphate, borate)[11] | The hydrophilic PEG spacer allows for reactions in aqueous media.[11] |
Comparative Leaving Group Ability
The tosylate group is a very good leaving group, which is why it is effective for these conjugation reactions. Here is a comparison with other common sulfonate esters.
| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | ~ -6.5 | 0.70 |
| Mesylate | -OMs | ~ -1.2 to -2 | 1 |
| Data adapted from comparative studies on sulfonate leaving groups.[12] |
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Polyethylene Glycol (PEG) linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that governs the overall efficacy and physicochemical properties of the PROTAC.[1][2] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity is essential for the subsequent polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[1][3] Flexible linkers like PEG are commonly used due to their hydrophilicity, biocompatibility, and the ability to systematically modulate their length.[4][5]
Q2: How does the length of the PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[1][6]
-
Too Short: An overly short linker can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex and resulting in reduced or no protein degradation.[1][5][7]
-
Too Long: Conversely, an excessively long and flexible linker might result in an unstable or unproductive ternary complex where the two proteins are not brought into sufficiently close proximity for efficient ubiquitin transfer.[1][4] This can also lead to a higher entropic penalty upon binding, decreasing efficacy.[5][8]
-
Optimal Length: An optimal linker length correctly orientates the POI and E3 ligase, promoting a stable and productive ternary complex conformation that maximizes ubiquitination and subsequent degradation.[4][5] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[7][9]
Q3: What is the "hook effect" and how is it related to PEG linker length?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1][10] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][8] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[8] A well-optimized linker that promotes a highly stable and cooperative ternary complex may help mitigate the hook effect, allowing for a broader effective concentration range.[5]
Q4: How does the PEG linker affect the physicochemical properties of a PROTAC?
The PEG linker significantly influences key physicochemical properties:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[8]
-
Cell Permeability: There is often a trade-off between linker length and cell permeability. While PEG linkers can enhance solubility, longer linkers increase the molecular weight and polar surface area, which can potentially hinder passive diffusion across cell membranes.[8][11] However, some studies suggest that flexible linkers can allow the PROTAC to adopt folded conformations that shield polar groups, thereby improving cell permeability.[11][12][13]
Troubleshooting Guides
Issue 1: My PROTAC shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The PEG linker may be too short (causing steric hindrance) or too long (leading to an unproductive complex).[5] Action: Synthesize and test a library of PROTACs with a range of PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) to empirically determine the optimal length.[8] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations due to its physicochemical properties.[5] Action: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or balancing the overall properties of the molecule.[1] |
| Inefficient Ternary Complex Formation | Even with optimal length, the linker may not orient the POI and E3 ligase correctly for a productive interaction.[8] Action: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure ternary complex formation and cooperativity.[8][14] These assays can provide quantitative data on the stability of the ternary complex for each linker variant. |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of the recruited E3 ligase (e.g., Cereblon or VHL).[5] Action: Confirm the expression level of the target E3 ligase in your cell line using Western blot or qPCR.[5] |
Issue 2: I am observing a significant "hook effect" at higher PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-Productive Binary Complexes | At high concentrations, the PROTAC is titrating out the POI and E3 ligase into separate binary complexes, preventing the formation of the productive ternary complex.[8] Action: Perform a detailed dose-response analysis over a wider concentration range (e.g., picomolar to micromolar) to accurately define the optimal concentration window.[5] |
| Weak Ternary Complex Cooperativity | The formation of the ternary complex is not sufficiently favored over the formation of binary complexes.[5] Action: Optimize the linker. Subtle changes to the PEG linker length or the introduction of more rigid elements can impact the cooperativity and stability of the ternary complex, potentially widening the effective concentration window.[5] Use biophysical assays to measure cooperativity (α value) for different linker designs.[8] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly system-dependent. The following tables summarize data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different target proteins.
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) via CRBN Recruitment
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 4 PEG units | >1000 | <20 |
| BTK-PROTAC-2 | 6 PEG units | ~50 | >80 |
| BTK-PROTAC-3 | 8 PEG units | <10 | >90 |
| BTK-PROTAC-4 | 12 PEG units | <5 | >90 |
| Data compiled from studies showing that for the BTK-CRBN system, longer PEG linkers (6-12 units) were more effective at inducing degradation, likely by alleviating steric clashes.[6][7] |
Table 2: Degradation of Estrogen Receptor α (ERα) via VHL Recruitment
| PROTAC | Linker Composition (atom count) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | 12-atom PEG linker | ~100 | ~75 |
| ERα-PROTAC-2 | 16-atom PEG linker | ~10 | >90 |
| ERα-PROTAC-3 | 20-atom PEG linker | ~80 | ~80 |
| Data sourced from studies on ERα degradation, where a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[15] |
Table 3: Selective Degradation of EGFR vs. HER2
| PROTAC | Linker Composition | Target Degradation |
| PROTAC A | PEG-based linker | Degrades both EGFR and HER2 |
| PROTAC B | PROTAC A + 1 ethylene glycol unit | Selectively degrades EGFR, spares HER2 |
| This example highlights how a subtle change in linker length can dramatically alter selectivity, even between highly homologous proteins, by modulating the geometry of the ternary complex.[16] |
Diagrams and Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.[17]
Caption: A typical workflow for optimizing PROTAC PEG linker length.[8]
Caption: The hook effect: high PROTAC levels favor binary complexes.[8]
Key Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This is the most common method to quantify the reduction in target protein levels.[2]
-
Cell Culture and Treatment: Plate a cell line expressing the POI at an appropriate density.[2] Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2][10]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[2] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[17][18]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][18]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the POI.[9] Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[9] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[9] Quantify band intensities using densitometry software and normalize the POI signal to the loading control.[9] Calculate DC50 and Dmax values from the dose-response curves.[6]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol assesses the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[18]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.[18] Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or a tagged E3 ligase overnight at 4°C.[18] Add protein A/G agarose/magnetic beads to pull down the antibody-protein complexes.[18]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins.[1][18] Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[1][18]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins.[1] An increased amount of the co-precipitated partner protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[1]
3. Surface Plasmon Resonance (SPR) for Biophysical Characterization
This biophysical technique measures the kinetics and affinity of binary and ternary complex formation in real-time.[8]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[19]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the chip to measure the binding kinetics (kon/koff) and affinity (KD) of the PROTAC-E3 ligase interaction.[2] Repeat with the POI to determine the PROTAC-POI binary affinity.
-
Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[2] Inject these solutions over the immobilized E3 ligase. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. From these curves, the cooperativity of ternary complex formation can be determined.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating the PROTAC Hook Effect: A Technical Support Center
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful therapeutic modality. However, the unique mechanism of these bifunctional molecules can lead to a counterintuitive phenomenon known as the "hook effect," where higher concentrations of a PROTAC can lead to decreased degradation of the target protein.[1][2] This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you understand, identify, and mitigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC dose-response curves?
A1: The "hook effect" describes the characteristic bell-shaped dose-response curve observed in many PROTAC-mediated degradation experiments.[1][2] Instead of a typical sigmoidal curve where the therapeutic effect plateaus at high concentrations, the degradation of the target protein paradoxically decreases as the PROTAC concentration becomes excessively high.[3] This can lead to the misinterpretation of a PROTAC's potency and efficacy.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[5]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: How can I mitigate the hook effect in my experiments?
A5: Mitigating the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex. Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.
-
Linker Optimization: The length, composition, and rigidity of the linker play a crucial role in the stability of the ternary complex.[7] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[4]
-
Enhance Ternary Complex Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[8] This can often be achieved through rational linker design.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Confirm the concentration range: Ensure your dilution series extends to sufficiently low concentrations to observe the full bell-shaped curve and accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).
-
Optimize the linker: If feasible, synthesize and test a series of PROTACs with varying linker lengths and compositions. The goal is to identify a linker that promotes more stable ternary complex formation.
-
Assess ternary complex formation directly: Utilize biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or NanoBRET to directly measure ternary complex formation across a range of PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect in your degradation assay.
-
Problem 2: I don't observe any degradation of my target protein at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Expand the concentration range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges. It's possible the optimal concentration is outside your initial test window.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.
-
Assess Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane. Consider performing a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.
-
Confirm Binary Engagement: Use biophysical assays like SPR or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC can bind to both the target protein and the E3 ligase individually.
-
Data Presentation
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) |
| PROTAC-ERα-1 | 12 | >1000 | <20 | Not Observed |
| PROTAC-ERα-2 | 16 | ~100 | ~70 | ~1 |
| PROTAC-ERα-3 | 20 | <100 | >80 | >10 |
| PROTAC-ERα-4 | 24 | ~500 | ~50 | ~5 |
| PROTAC-ERα-5 | 28 | >1000 | <30 | Not Observed |
This table illustrates that for ERα degradation, a 20-atom PEG linker provided the optimal balance for potent degradation with a mitigated hook effect.[9]
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) |
| PROTAC-BRD4-PEG | PEG (16 atoms) | 50 | 90 | 1 |
| PROTAC-BRD4-Alkyl | Alkyl (16 atoms) | 25 | 95 | 5 |
| PROTAC-BRD4-Rigid | Rigid (piperazine-based) | 10 | 98 | >10 |
This hypothetical data suggests that for BRD4, a more rigid linker may enhance ternary complex stability, leading to improved potency and a less pronounced hook effect.
Experimental Protocols
Western Blotting for Dose-Response Analysis
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to detect the formation of the ternary complex within cells.
Materials:
-
Treated cell lysates
-
Antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC or vehicle control.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or E3 ligase) to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein, the E3 ligase, and the PROTAC (if an antibody is available). An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
NanoBRET™ Ternary Complex Assay
This is a live-cell assay to monitor the formation of the ternary complex in real-time.[10]
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
Procedure:
-
Cell Plating: Plate the engineered cells in a white, 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A bell-shaped curve when plotting the NanoBRET™ ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: General experimental workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tos-PEG6-CH2CO2tBu Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Tos-PEG6-CH2CO2tBu and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactive groups?
A1: this compound is a polyethylene glycol (PEG) derivative that contains two key functional groups: a tosyl group (Tos) and a tert-butyl (tBu) protected carboxylic acid.[1] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines, thiols, and hydroxyls.[2][3] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions to reveal the free acid.[1] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][4]
Q2: What are the primary uses of this compound in research?
A2: This compound is frequently used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[5] In PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[5] It is also utilized in bioconjugation to link molecules to proteins or other biomolecules.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: The progress of your conjugation and any subsequent deprotection reactions can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid method to visualize the consumption of starting materials and the appearance of new products.[6] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the mass of the desired product and monitor the reaction progress with higher precision.[6]
Q4: What conditions are required to deprotect the t-butyl ester?
A4: The tert-butyl (t-Boc) protecting group is sensitive to acid and is typically removed under acidic conditions.[7] A common and effective method involves using a solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6][7] It is crucial to perform this deprotection step in a fume hood with appropriate personal protective equipment, as TFA is highly corrosive.[6]
Purification Protocols and Data
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a reaction product of this compound using silica gel flash column chromatography.
-
Sample Preparation:
-
Ensure the reaction is complete by TLC or LC-MS.
-
Quench the reaction if necessary.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.
-
Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or chloroform), add silica gel, and then evaporate the solvent completely.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Begin elution with a low-polarity solvent system and gradually increase the polarity. A common solvent system for PEG-containing compounds is a gradient of methanol in chloroform or dichloromethane.[8] For compounds with free amine groups, adding a small amount of aqueous ammonia (e.g., 1%) to the eluent can improve peak shape. For those with free carboxylic acids, adding 1-2% formic acid can be beneficial.[8]
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
Data Presentation: HPLC Purification Parameters
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying this compound reaction products. Below are typical parameters and considerations.
| Parameter | Recommendation | Rationale/Notes |
| Column | C18 reversed-phase column | Separates based on hydrophobicity, which is effective for many bioconjugates.[7] |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid | Acidic modifier to improve peak shape. Formic acid is a less harsh alternative to TFA and can help prevent premature deprotection of the t-Boc group.[7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | A linear gradient from high aqueous to high organic content (e.g., 5% to 95% B over 20-30 minutes) | Allows for the separation of components with a wide range of polarities. |
| Detection | UV at 220 nm and 254 nm | For detecting the peptide/protein backbone and any aromatic groups. |
| Flow Rate | Typically 1 mL/min for analytical scale | Adjust as needed for semi-preparative or preparative scales. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction products.
Q: My HPLC peaks are broad or tailing. What could be the cause?
A: Broad or tailing peaks are a common issue when working with PEGylated compounds.[7] This can be due to the polydispersity of the PEG chain, meaning your sample is a mixture of molecules with slightly different PEG chain lengths.[7] Secondary interactions with the column matrix can also contribute to peak tailing.[7] Consider using a base-deactivated column or adjusting the mobile phase pH.[7]
Q: I am losing the t-Boc protecting group during HPLC purification. How can I prevent this?
A: The t-Boc group is labile in acidic conditions, and the use of TFA in the mobile phase can cause its removal.[7] This is especially problematic during solvent evaporation at elevated temperatures, which concentrates the acid.[7] To mitigate this, consider the following:
-
Use a less acidic modifier like formic acid.[7]
-
Immediately neutralize the collected fractions with a suitable base.[7]
-
Evaporate the solvent at low temperatures or use lyophilization (freeze-drying).[7]
Q: I'm having difficulty with the purification of my PEG-containing compound by silica gel column chromatography. The compound streaks and the separation is poor.
A: PEG-containing compounds are notoriously challenging to purify on silica due to their polarity and tendency to streak.[8] Here are some tips:
-
Try a different solvent system. A gradient of methanol in chloroform is often effective.[8] Some have found better separation with a gradient of 1:1 ethanol/isopropanol in chloroform.[8]
-
If your compound has a free amine, add a small amount of aqueous ammonia to the mobile phase to reduce tailing.[8]
-
For compounds with a free carboxylic acid, adding a small amount of formic acid can improve chromatography.[8]
-
Ensure your compound is fully dissolved and properly loaded onto the column (adsorbing it onto silica is often better than liquid loading).
Q: My conjugation reaction with the tosyl group has a low yield. What went wrong?
A: Low conjugation efficiency can stem from several factors:
-
Sub-optimal pH: The reaction of the tosyl group with an amine is most efficient at a pH between 8.0 and 9.5.[6]
-
Hydrolysis of the linker: The Tos-PEG linker can hydrolyze in aqueous buffers. It is best to dissolve it immediately before use.[6]
-
Reaction temperature: While many reactions work at room temperature, gently increasing the temperature to 37°C may improve the reaction rate.[6] However, be mindful of the stability of your target molecule at higher temperatures.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. Tos-PEG6-acid | AxisPharm [axispharm.com]
- 4. Tos-PEG22-Tos, 35164-96-6 | BroadPharm [broadpharm.com]
- 5. Tos-PEG6-CH2-Boc | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
stability issues with "Tos-PEG6-CH2CO2tBu" under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of Tos-PEG6-CH2CO2tBu.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its primary functional groups?
A1: this compound is a heterobifunctional PEG linker. It comprises three key chemical moieties: a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyl (tBu) ester.[1][2][3] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2][3] The hydrophilic PEG6 spacer enhances solubility in aqueous media, and the tert-butyl ester protects a carboxylic acid.[2][3]
Caption: Molecular components of this compound.
Q2: What is the main stability issue with this molecule?
A2: The primary stability concern is the lability of the tert-butyl ester group under acidic conditions.[4][5] This group is specifically designed for facile cleavage in the presence of acid to deprotect the carboxylic acid.[2][5] While generally stable, the tosyl group can also be displaced by nucleophiles, and the PEG chain can degrade under harsh conditions.[6][7][8]
Q3: How does this compound behave under acidic conditions?
A3: The molecule will readily undergo hydrolysis under acidic conditions, specifically at the tert-butyl ester linkage.[5][9] This reaction cleaves the t-butyl group, yielding the corresponding carboxylic acid (Tos-PEG6-CH2CO2H) and isobutylene gas.[9] This process is often performed intentionally for deprotection.[5] The tosyl group and the PEG chain are comparatively stable under the mild acidic conditions typically used for t-butyl ester cleavage.[10]
Caption: Degradation pathway of the t-butyl ester under acidic conditions.
Q4: How does this compound behave under basic conditions?
A4: The tert-butyl ester is remarkably stable under basic conditions at room temperature due to steric hindrance from the bulky t-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[4][11][12] However, the tosyl group is a good leaving group and can be displaced by strong bases or nucleophiles in an SN2 reaction.[6] Therefore, under basic conditions, the primary reaction site is the carbon adjacent to the tosylate, not the ester.
Caption: Reaction pathway under basic or nucleophilic conditions.
Q5: Is the PEG6 linker stable?
A5: Polyethylene glycol (PEG) linkers are generally stable under a wide range of conditions. However, they can be susceptible to oxidative degradation, and aging can be accelerated by exposure to light, oxygen, and elevated temperatures, which may lead to a decrease in pH.[13] For maximum stability, PEG-containing compounds should be stored at low temperatures (-20°C for long-term), protected from light, and preferably under an inert atmosphere.[14][15]
Data Summary
Table 1: Stability Profile of Functional Groups in this compound
| Condition | Tosyl (Tos) Group | PEG6 Linker | tert-Butyl (tBu) Ester |
| Strongly Acidic (pH < 1) | Generally Stable[6] | Stable (risk of degradation with heat)[14] | Labile (Rapidly Cleaved) [4][9] |
| Neutral (pH 4-9) | Stable | Stable | Stable[4] |
| Strongly Basic (pH > 12) | Susceptible to displacement [6] | Stable (risk of degradation with heat) | Stable at RT, may cleave at high temp[4][16] |
| Nucleophiles (e.g., RNH₂, RS⁻) | Excellent Leaving Group [1] | Stable | Stable[4] |
| Reductive Conditions (e.g., H₂/Pd) | Can be cleaved[6] | Stable | Stable[4] |
Table 2: Common Reagents for t-Butyl Ester Cleavage
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), RT, 1-4h | Volatile; easy to remove under vacuum.[10] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane, RT, 1-4h | Product precipitates as a hydrochloride salt.[10] |
| Formic Acid | 80-90% aqueous solution, RT | Milder option, suitable for sensitive substrates.[9] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic or stoichiometric amount in various solvents | Can selectively remove t-butyl esters.[9] |
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Incomplete t-butyl ester deprotection | - Insufficient acid concentration or strength.- Short reaction time or low temperature. | - Increase acid concentration (e.g., from 20% to 50% TFA).- Increase reaction time and monitor by LC-MS.- Switch to a stronger acid system (e.g., 4M HCl in dioxane).[10] |
| Formation of unexpected side-products | - Nucleophilic solvent/reagent displacing the tosyl group.- Degradation of other sensitive functional groups in the molecule. | - Use a non-nucleophilic solvent (e.g., DCM).- If a nucleophile is intended for another site, consider running the reaction at a lower temperature to minimize tosyl displacement. |
| Low yield of isolated carboxylic acid product after deprotection | - The deprotected acid salt is polar and may be water-soluble. | - Avoid aqueous workup if possible.- After removing the solvent and excess acid, isolate the product via precipitation with a non-polar solvent or use lyophilization.[10] |
| Molecule appears degraded upon storage | - PEG chain oxidation or hydrolysis.- Exposure to light, moisture, or oxygen. | - Store the compound as a solid at -20°C under an inert atmosphere (Argon or Nitrogen).- For solutions, aliquot and store at -80°C to avoid freeze-thaw cycles.[15] |
Experimental Protocols
Protocol 1: Acid-Mediated Deprotection of this compound using TFA/DCM
This protocol describes a standard procedure for the cleavage of the tert-butyl ester group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with a stir bar
-
Nitrogen or Argon line
-
Rotary evaporator
-
Diethyl ether or hexanes (for precipitation)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Addition of Acid: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 equivalents; e.g., for a 25% v/v solution) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporation with toluene (2-3 times) can be performed.
-
Product Isolation: The resulting residue is the crude carboxylic acid product (Tos-PEG6-CH2CO2H). To purify, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether or hexanes.
-
Drying: Isolate the solid product by filtration or decantation, wash with cold diethyl ether, and dry under high vacuum.
References
- 1. PEG Tosylate | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Peg stability [finchtrade.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. reddit.com [reddit.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of Heterobifunctional Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing heterobifunctional molecules?
A: The synthesis of heterobifunctional molecules is a multi-step process fraught with challenges.[1] Key difficulties include:
-
Complex Synthetic Routes: These molecules are assembled from three distinct components: a warhead for the protein of interest (POI), a ligand for a recruiting protein (like an E3 ligase), and a chemical linker.[2][3] This complexity often leads to long and complicated synthetic pathways.[4]
-
Low Reaction Yields: Low yields are a frequent issue, often stemming from suboptimal reaction conditions, inefficient coupling reagents, or steric hindrance between the large molecular fragments.[5][6]
-
Purification Difficulties: The unique physicochemical properties of these large molecules, such as high molecular weight and potential for aggregation, make purification by standard chromatographic techniques challenging and can lead to significant product loss.[1][7]
-
Solubility Issues: Heterobifunctional molecules, particularly PROTACs, often have poor solubility due to their "greasy" nature and large size, which can complicate both synthesis and biological assays.[8][9]
-
Characterization Complexity: Verifying the structure and purity of the final, complex molecule requires a suite of analytical techniques.[5]
Q2: How critical is the linker in the design and function of a heterobifunctional molecule?
A: The linker is a critical determinant of the molecule's success and its role extends beyond simply connecting the two ligands.[1][10] The linker's length, composition, rigidity, and attachment points significantly influence:
-
Ternary Complex Formation (for PROTACs): The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together.[1]
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability.[8][10] For example, polyethylene glycol (PEG) linkers can improve solubility but may also contribute to low yields.[1][5]
-
Selectivity and Potency: Altering the linker length can even impart selectivity for degrading different proteins when using the same warhead.[10]
Q3: Which E3 ligases are most commonly recruited for PROTACs, and why?
A: The majority of reported PROTACs utilize ligands for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[3][11][12] This is largely due to the availability of well-characterized, potent, and synthetically accessible small molecule ligands for these proteins.[11] However, the choice of E3 ligase is important, as their expression can vary among different cell types, and mutations can lead to drug resistance.[10] Consequently, there is growing interest in developing ligands for other E3 ligases to expand the scope of targeted protein degradation.[11][12]
Q4: What is the "hook effect" observed with PROTACs?
A: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. This creates a characteristic V-shaped curve in dose-response assays.
Troubleshooting Guides
Issue 1: Low or No Yield in Synthesis
You are observing low yields or no product formation during a coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 8. cresset-group.com [cresset-group.com]
- 9. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating PROTAC Conjugation and Target Engagement
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[1][3] A PROTAC is a heterobifunctional molecule featuring two key ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The formation of a stable ternary complex involving the PROTAC, the POI, and the E3 ligase is the crucial first step, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
Given this unique mechanism, rigorously validating the interaction—or "conjugation"—between the PROTAC and its target protein is a cornerstone of the development process. This guide provides an objective comparison of key validation methods, supported by experimental protocols, data presentation, and workflow visualizations to assist researchers in establishing a robust validation strategy.
The PROTAC Mechanism of Action
The efficacy of a PROTAC hinges on its ability to successfully bring the target protein and an E3 ligase into close proximity. This process initiates a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
References
A Comparative Analysis of Polyethylene Glycol (PEG) vs. Alkyl Linkers in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective, data-driven comparison of two of the most common flexible linker classes: polyethylene glycol (PEG) and alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice between a hydrophilic PEG linker and a lipophilic alkyl linker profoundly impacts a PROTAC's drug-like properties and degradation performance.[1] PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][3] In contrast, alkyl linkers, consisting of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[2][4] This fundamental difference in polarity creates a cascade of effects on the overall performance of the PROTAC, influencing its solubility, permeability, metabolic stability, and ability to form a productive ternary complex.[5][6]
Data Presentation: Quantitative Comparison of PROTAC Performance
The following tables summarize quantitative data from studies comparing the impact of linker composition on PROTAC properties and performance.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [5]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC A | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 16 |
| PROTAC B | PEG | 831.9 | 3.5 | 177.6 | 4 | 12 | 19 |
Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Compound 1 | Alkyl | 8.1 | 98.9 | Not Reported | [7] |
| Compound 2 | PEG-based | 69 | 87 | Not Reported | [7] |
Table 3: Comparative Degradation Efficacy of BET Bromodomain-Targeting PROTACs [8]
| PROTAC | Linker Type | Target Protein | DC50 (nM) |
| Compound 3 | Alkyl | BRD4 | ~30 |
| Compound 25 | 1-unit PEG | BRD4 | ~10 |
| Compound 3 | Alkyl | BRD2/3 | More Effective |
| Compound 25 | 1-unit PEG | BRD2/3 | Less Effective |
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linkers.
Caption: Key property trade-offs between PEG and Alkyl linkers in PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are outlines of key experimental protocols.
Protocol 1: Assessment of Protein Degradation by Western Blot (for DC50 and Dmax Determination)
This is the most common method to directly measure the reduction in target protein levels.[2]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat the cells with a serial dilution of the PROTACs (both PEG and alkyl linker versions) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plate (donor plate) and 96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Plate Preparation: Coat the filter of the donor plate with the lipid solution to form an artificial membrane. Add buffer to the acceptor plate.
-
Compound Addition: Add the PROTAC solutions (typically at a final concentration of 1-10 µM in buffer with a low percentage of DMSO) to the donor plate.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 10-20 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volumes of the wells, the surface area of the membrane, the incubation time, and the concentrations in the donor and acceptor wells.
Protocol 3: In Vitro Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma.
Materials:
-
Frozen plasma (human, mouse, rat)
-
PROTAC stock solution in DMSO
-
Acetonitrile or methanol with an internal standard
-
96-well plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a working solution of the PROTAC.
-
Incubation: Add the PROTAC to the pre-warmed plasma (final concentration typically 1 µM) and incubate at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Conclusion
The choice between a PEG and an alkyl linker in PROTAC design is a critical decision that involves a trade-off between solubility and permeability.[6] PEG linkers are advantageous for improving the aqueous solubility of PROTACs, which can be beneficial for formulation and in vivo administration.[2] Alkyl linkers, on the other hand, can enhance cell permeability, a crucial factor for reaching intracellular targets.[2] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein.[5] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Beyond Tos-PEG6-CH2CO2tBu: A Comparative Guide to Modern Bioconjugation Linkers
In the landscape of drug development and biomedical research, the precise and stable linkage of molecules is paramount. For years, traditional linkers like Tos-PEG6-CH2CO2tBu have been utilized for their capacity to connect biomolecules. However, the evolution of bioconjugation chemistry has introduced a new generation of linkers offering significant improvements in reaction efficiency, specificity, and the overall performance of the resulting conjugates. This guide provides a comprehensive comparison of modern alternatives to this compound, supported by experimental insights, to empower researchers in selecting the optimal tools for their bioconjugation needs.
The core functionality of this compound lies in its tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines and thiols on biomolecules, and a protected carboxylic acid for further functionalization after deprotection. The polyethylene glycol (PEG) spacer enhances solubility and stability.[1] While effective, this traditional approach can be prone to side reactions and may require harsh conditions. This guide will explore three major classes of alternative linkers that address these limitations: Amine-Reactive Linkers, Thiol-Reactive Linkers, and Click Chemistry Linkers.
Amine-Reactive Linkers: The Workhorse of Bioconjugation
Primary amines, found at the N-terminus of proteins and on the side chains of lysine residues, are abundant and readily accessible, making them a common target for bioconjugation.[2][3] Amine-reactive linkers, particularly those based on N-hydroxysuccinimide (NHS) esters, are a popular alternative to tosylated PEGs.
Mechanism of Action: NHS esters react with primary amines via nucleophilic acyl substitution to form stable and irreversible amide bonds.[3][4] This reaction is typically carried out in physiological to slightly alkaline conditions (pH 7.2-9).[2]
Key Advantages:
-
High Reactivity and Stability: NHS esters offer high reactivity towards primary amines, resulting in the formation of very stable amide bonds.[4]
-
Versatility: A wide variety of molecules can be functionalized with NHS esters, making them highly versatile for conjugating proteins, peptides, and nucleic acids.[4]
Considerations:
-
pH Sensitivity: The reaction is pH-dependent, with the rate of hydrolysis of the NHS ester increasing at higher pH, which can compete with the conjugation reaction.[3]
-
Selectivity: The abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates.
A generalized workflow for bioconjugation is depicted below:
Caption: A generalized workflow for the development of a bioconjugate.
Thiol-Reactive Linkers: Precision and Control
For more site-specific conjugation, thiol-reactive linkers are an excellent choice. These linkers target the sulfhydryl groups of cysteine residues.[5] Since free cysteines are less abundant than lysines on the surface of proteins, this approach offers greater control over the conjugation site and stoichiometry.[5]
Common Thiol-Reactive Groups:
-
Maleimides: React with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This is a very common and efficient reaction.[6][7] However, the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to in vivo instability.[8]
-
Haloacetyls (Iodoacetyl, Bromoacetyl): React with sulfhydryls through alkylation to form a stable thioether bond.[6]
-
Pyridyl Disulfides: React with thiols via disulfide exchange to form a new disulfide bond, which can be cleaved by reducing agents.[5][6]
Key Advantages:
-
Site-Specificity: Allows for more precise control over the location of conjugation, which can be critical for preserving the biological activity of the protein.[5]
-
Controlled Stoichiometry: The lower abundance of free thiols makes it easier to control the number of molecules conjugated to the protein.
Considerations:
-
Requirement for Free Thiols: Many proteins have their cysteines involved in disulfide bonds. Therefore, a reduction step is often necessary to generate free thiols, which can sometimes impact protein structure and function.[5]
-
Maleimide Stability: As mentioned, maleimide conjugates can show instability in vivo.[8] Newer reagents like phenyloxadiazolyl methyl sulfones (PODS) have been developed to form more stable linkages.[8]
The following diagram illustrates the principle of thiol-reactive conjugation:
Caption: Reaction scheme for thiol-reactive conjugation using a maleimide linker.
Click Chemistry Linkers: The Pinnacle of Specificity and Efficiency
Click chemistry has revolutionized bioconjugation by offering reactions that are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes).[9] This makes them ideal for complex biological environments. The most common click chemistry reactions in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[10]
Mechanism of Action:
-
CuAAC: A terminal alkyne and an azide react in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
SPAAC: A strained cyclooctyne (e.g., DBCO) reacts with an azide without the need for a toxic copper catalyst, making it suitable for in vivo applications.[10]
Key Advantages:
-
Bioorthogonality: The reacting groups (azides and alkynes) are absent in most biological systems, ensuring that the reaction is highly specific to the intended targets.[9]
-
High Efficiency and Speed: Click reactions are typically very fast and high-yielding, even at low concentrations.[9]
-
Mild Reaction Conditions: These reactions proceed under mild, aqueous conditions, which is crucial for preserving the integrity of biomolecules.[10]
Considerations:
-
Introduction of Reactive Handles: The biomolecule and the payload need to be functionalized with an azide or an alkyne group, which may require additional synthesis steps.
-
Copper Toxicity (for CuAAC): The copper catalyst used in CuAAC can be toxic to cells, limiting its in vivo applications. SPAAC overcomes this limitation.[10]
An experimental workflow for SPAAC is shown below:
Caption: Experimental workflow for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Comparison of Linker Performance
While direct head-to-head quantitative comparisons of this compound with every alternative in the same application are not always available in published literature, we can summarize the expected performance based on the underlying chemistry. The following table provides a comparative overview of key performance metrics.
| Linker Chemistry | Typical Yield | Reaction Time | Specificity | In Vivo Stability | Key Experimental Condition |
| Tosyl-PEG | Moderate | Hours to Days | Low-Moderate | High | Elevated temperature may be needed |
| NHS Ester-PEG | High | 30 min - 2 hrs | Moderate | High (Amide bond) | pH 7.2 - 9.0 |
| Maleimide-PEG | Very High | < 1 hr | High | Moderate-High | pH 6.5 - 7.5 |
| SPAAC Click Chemistry | Very High | < 1 hr | Very High | Very High (Triazole) | Physiological pH, RT |
Data is aggregated from multiple sources for illustrative purposes and can vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. The buffer should not contain primary amines (e.g., Tris) as they will compete with the reaction.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Characterize the conjugate using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Protocol 2: General Procedure for Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation: If the protein does not have free thiols, reduce a portion of its disulfide bonds using a reducing agent like DTT or TCEP. Remove the reducing agent immediately by SEC. Dissolve the protein in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA to prevent re-oxidation of thiols).
-
Maleimide Preparation: Dissolve the maleimide-functionalized molecule in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate using SEC or dialysis.
-
Analysis: Analyze the conjugate to determine the degree of labeling.
Protocol 3: General Procedure for SPAAC (Copper-Free Click Chemistry) Conjugation
-
Biomolecule Preparation: The protein or biomolecule should be functionalized with an azide group using appropriate reagents. Purify the azide-modified biomolecule.
-
Payload Preparation: The payload molecule should be functionalized with a strained alkyne (e.g., DBCO).
-
Conjugation: Dissolve the azide-modified biomolecule and the DBCO-functionalized payload in a suitable buffer (e.g., PBS, pH 7.4). Add the DBCO reagent to the biomolecule solution, typically at a 3-10 fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if necessary.
-
Purification: Purify the conjugate from unreacted components using SEC.
-
Analysis: Characterize the final conjugate.
Conclusion
The field of bioconjugation has advanced significantly, offering a diverse toolkit of linkers that surpass the capabilities of traditional reagents like this compound. While tosyl chemistry remains a viable option for some applications, modern alternatives provide substantial benefits. Amine-reactive NHS esters offer a robust and straightforward method for protein modification. Thiol-reactive linkers provide greater site-specificity, and click chemistry linkers stand out for their exceptional efficiency, specificity, and biocompatibility, particularly for in vivo applications.[9] The choice of linker should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the intended use of the final conjugate. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to optimize their bioconjugation strategies and accelerate their research and development efforts.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 7. Thiol reactive Linkers | AxisPharm [axispharm.com]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
A Researcher's Guide to PROTAC Linker Composition and Cell Permeability
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules navigate the cellular landscape to induce the degradation of specific proteins of interest (POIs). A PROTAC's success is critically dependent on its three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is far more than a simple spacer; its length, rigidity, and chemical composition are pivotal determinants of a PROTAC's biological activity, significantly impacting cell permeability and the formation of a productive ternary complex.[1]
This guide provides a comparative analysis of how different linker compositions, primarily focusing on the common flexible polyethylene glycol (PEG) and alkyl-based linkers, influence the cell permeability of PROTACs.
The "Chameleon" Effect: Re-evaluating Hydrophilicity and Permeability
A central challenge in PROTAC design is their tendency to fall into chemical space "beyond the rule of 5," characterized by high molecular weight and polar surface area, which typically correlates with poor cell permeability.[2][3] The linker is the most accessible component for optimizing these properties.[4][5]
While traditional drug design often favors lipophilicity to enhance membrane traversal, the story is more complex for PROTACs. The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker has profound and sometimes counterintuitive effects.
-
Alkyl Linkers : These hydrocarbon chains are hydrophobic and were initially thought to improve cell permeability.[] However, high lipophilicity can also lead to poor solubility, non-specific binding, and aggregation.[7] Alkyl linkers tend to adopt more elongated conformations.[4][5]
-
PEG Linkers : Composed of repeating ethylene glycol units, these linkers are hydrophilic and generally improve the aqueous solubility of the PROTAC molecule.[7][8] Paradoxically, PEG linkers can also enhance cell permeability. This is attributed to their ability to act as "molecular chameleons."[9] The gauche effect in PEG-type linkers favors the adoption of folded conformations in the nonpolar environment of the cell membrane.[4][5] This folding shields the molecule's polar surface area, reducing its three-dimensional polar surface area (3D-PSA) and facilitating passage across the lipid bilayer.[4][10][11][12] This conformational flexibility allows the PROTAC to balance the aqueous solubility needed for administration with the properties required for membrane transit.
Ultimately, the ability of a PROTAC to adopt folded conformations, stabilized by intramolecular interactions, is a key determinant of high cell permeability.[4][10][12]
Quantitative Comparison of Linker Impact on Permeability
The following table summarizes experimental data from studies on a series of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs, where the primary difference lies in the linker composition. The cell permeability is presented as a surrogate measure based on the ratio of a PROTAC's potency in a cell-based assay versus a biochemical assay; a lower ratio indicates higher permeability.[4][10]
| PROTAC Identifier | Linker Type | Linker Composition | Key Features | Permeability Classification | In cellulo / In vitro Ratio[10] |
| 1 | Flexible | Aliphatic (Alkyl-based) | Highly flexible, lipophilic | Low | 360 |
| 2 | Flexible | Ethylene Glycol (PEG-based) | Highly flexible, hydrophilic | High | 16 |
| 3 | Semi-Rigid | Amide-containing | Reduced flexibility | Medium-High | 34 |
| 6 | Rigid | Pyridine-containing | Most rigid, potential for IMHB¹ | Medium-Low | 130 |
| 9 | Flexible | Amide-containing | Longer 10-atom linker | High | 19 |
¹Intramolecular Hydrogen Bond
This data highlights that a highly flexible, PEG-based linker (PROTAC 2 ) conferred significantly better cell permeability than its direct alkyl-based analogue (PROTAC 1 ).[10][11] This supports the hypothesis that the conformational properties of the linker are more critical than its simple lipophilicity.
Visualizing PROTAC Function and Evaluation
To better understand the context of these experiments, the following diagrams illustrate the PROTAC mechanism of action and the general workflow for assessing cell permeability.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC cell permeability.
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the comparative analysis of PROTAC permeability. Below are generalized protocols for the two most common in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay measures passive diffusion across an artificial lipid membrane, serving as an early indicator of permeability.[13]
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC via passive transport.
Materials:
-
96-well filter plates (Donor plate) with a lipid-coated membrane (e.g., phosphatidylcholine).
-
96-well acceptor plates.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
LC-MS/MS system for quantification.
Procedure:
-
Preparation: Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10-200 µM). Ensure the final DMSO concentration is low (<1%) to maintain membrane integrity.[2]
-
Assay Setup:
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in direct contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.[2]
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[2]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the established equation.[2]
Caco-2 Permeability Assay
This cell-based assay is more physiologically relevant, using a monolayer of differentiated Caco-2 intestinal cells to model human intestinal absorption. It can measure both passive diffusion and active transport processes.[14]
Objective: To assess the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) and determine the efflux ratio of a PROTAC.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 12- or 24-well).
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
PROTAC stock solution.
-
Transepithelial Electrical Resistance (TEER) meter.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer with functional tight junctions.[2][15]
-
Monolayer Integrity: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.[2]
-
Permeability Assay (Apical to Basolateral - A→B):
-
Gently wash the cell monolayers with pre-warmed transport buffer.[2]
-
Add the PROTAC dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.[2]
-
Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.[15]
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A): Perform the same procedure but add the PROTAC dosing solution to the basolateral compartment and collect samples from both.
-
Quantification: Analyze the concentration of the PROTAC in all collected samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[14]
Note: For PROTACs, which often exhibit low solubility and high non-specific binding, protocols may need to be adapted, for instance, by adding a low concentration of bovine serum albumin (BSA) to the assay buffer to improve recovery.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAMPA | Evotec [evotec.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
A Comparative Guide to E3 Ligase Ligands Utilizing a Fixed PEG Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This guide provides an objective comparison of different E3 ligase ligands when coupled with a fixed polyethylene glycol (PEG) linker, offering insights supported by experimental data to aid in the rational design of potent and selective protein degraders.
The choice of E3 ligase is a pivotal decision in PROTAC design, influencing factors such as degradation efficiency, cellular permeability, and potential off-target effects. While over 600 E3 ligases are encoded in the human genome, a select few have been extensively harnessed for PROTAC development due to the availability of well-characterized small molecule ligands.[1][2] This comparison will focus on four of the most ubiquitously utilized E3 ligases: von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).[3][4]
Data Presentation: A Comparative Analysis
The following table summarizes key performance indicators for PROTACs employing different E3 ligase ligands, assuming a constant POI ligand and a flexible PEG linker. The data presented is a synthesis of representative values from various studies to facilitate a comparative overview.
| E3 Ligase Ligand | Target E3 Ligase | Representative Ligand | Binding Affinity (to E3) | Ternary Complex Formation | Degradation Potency (DC50) | Key Characteristics |
| VHL Ligands | von Hippel-Lindau | VH032 derivative | Nanomolar (e.g., 185 nM for VH032)[5] | Often exhibits high cooperativity (α > 1)[6][7] | Low nanomolar to sub-nanomolar | Widely expressed; well-defined binding pocket.[8] PROTACs can exhibit a "hook effect" at high concentrations.[7][9] |
| CRBN Ligands | Cereblon | Pomalidomide, Lenalidomide | Micromolar to nanomolar (e.g., ~150 nM for Iberdomide)[10][11] | Cooperativity can be variable | Low nanomolar | Ligands are derived from immunomodulatory drugs (IMiDs).[3][10] CRBN is a component of the CRL4 E3 ligase complex.[4] |
| IAP Ligands | cIAP1, XIAP | Bestatin derivatives, LCL-161 | Micromolar to nanomolar | Can induce E3 ligase self-ubiquitination and degradation.[3][12] | Nanomolar | IAP-based PROTACs are also known as SNIPERs.[12] Can induce apoptosis, providing a dual mechanism of action.[] |
| MDM2 Ligands | MDM2 | Nutlin-3 derivatives | Micromolar | Can stabilize p53, offering a secondary anti-cancer effect.[14][15] | Nanomolar to micromolar | MDM2 is an oncogene that degrades the tumor suppressor p53.[16][17] |
Note: DC50 (half-maximal degradation concentration) and binding affinity values are highly dependent on the specific PROTAC, target protein, and cell line used. The values presented here are for comparative purposes. Ternary complex cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the other. A value greater than 1 indicates positive cooperativity, which is often desirable for efficient degradation.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of E3 ligase ligand-based PROTACs.
Protocol 1: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Fluorescently labeled antibodies against the tags (e.g., anti-His-Terbium, anti-GST-d2)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a microplate, add the purified POI, purified E3 ligase complex, and the PROTAC dilutions.
-
Incubate at room temperature to allow for complex formation.
-
Add the fluorescently labeled antibodies to the wells.
-
Incubate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. An increased FRET signal indicates the proximity of the two tagged proteins, confirming ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This assay determines the ability of the PROTAC to induce the ubiquitination of the target protein.
Materials:
-
Purified POI
-
E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ubiquitin antibody and antibody against the POI
Procedure:
-
Set up reactions containing the POI, E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize polyubiquitinated POI, which will appear as a high-molecular-weight smear. The membrane can also be probed with an antibody against the POI.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with the primary antibody against the POI and the loading control.
-
Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 14. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 16. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
analytical techniques for characterizing "Tos-PEG6-CH2CO2tBu" conjugates
A Comprehensive Guide to the Analytical Characterization of Tos-PEG6-CH2CO2tBu Conjugates
For researchers, scientists, and drug development professionals working with bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the precise characterization of all components is critical. The linker, such as this compound, plays a pivotal role in the efficacy of the final conjugate. This guide provides a comparative overview of key analytical techniques for the characterization of this tosylated PEG linker with a tert-butyl ester protecting group.
Key Analytical Challenges
Characterizing this compound presents unique challenges due to its hybrid nature, combining a discrete polyethylene glycol (PEG) chain with distinct terminal functional groups. Key analytical objectives include:
-
Confirmation of Molecular Weight and Structure: Verifying the exact mass corresponding to the chemical formula C25H42O11S.
-
Structural Elucidation: Confirming the presence and connectivity of the tosyl group, the hexaethylene glycol (PEG6) chain, and the tert-butyl carboxymethyl group.
-
Purity Assessment: Quantifying the presence of impurities, such as starting materials, side-products, or PEG oligomers of different lengths.
-
Stability Analysis: Assessing the integrity of the molecule under various conditions, particularly the stability of the tosyl and tert-butyl ester groups.
This guide compares the most effective analytical techniques for addressing these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The following table summarizes the performance of NMR, MS, and HPLC for the characterization of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including confirmation of functional groups (tosyl, PEG, t-butyl), and assessment of purity.[1][2][3] | - Provides unambiguous structural elucidation.[1][2] - Can quantify purity against a known standard. | - Lower sensitivity compared to MS. - May be difficult to resolve signals from low-level impurities. | - Primary structure confirmation. - Routine purity checks. |
| Mass Spectrometry (ESI, MALDI) | Accurate molecular weight determination and fragmentation analysis for structural confirmation.[4][5][6][7] | - Extremely high sensitivity and mass accuracy.[8] - Can identify trace impurities. | - Provides limited information on the specific location of functional groups without tandem MS. - Ionization efficiency can vary. | - Molecular weight confirmation of the final product and intermediates. - Identification of byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound from impurities.[][10] | - High-resolution separation for purity assessment.[] - Can be coupled with various detectors (UV, MS, ELSD). | - Requires a suitable chromophore for UV detection (the tosyl group in this case). - Method development can be time-consuming. | - Purity determination and quantification. - Stability studies. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
Expected ¹H NMR Signals (in CDCl₃):
-
Tosyl group: Aromatic protons (~7.3-7.8 ppm), methyl protons (~2.4 ppm).
-
PEG chain: Methylene protons (~3.5-3.7 ppm).
-
CH₂CO₂tBu group: Methylene protons adjacent to the ester (~4.0-4.2 ppm), tert-butyl protons (~1.4 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 100-1000.
Expected Result: The primary ion observed will be the [M+Na]⁺ adduct due to the affinity of the PEG chain for sodium ions. The theoretical monoisotopic mass of C₂₅H₄₂O₁₁S is 550.24 g/mol . The expected m/z for [C₂₅H₄₂O₁₁S + Na]⁺ is approximately 573.23.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm (for the tosyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the characterization of this compound.
NMR Analysis Workflow for this compound.
LC-MS Analysis Workflow for this compound.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound conjugates. NMR spectroscopy is indispensable for unambiguous structural confirmation. Mass spectrometry provides highly sensitive and accurate molecular weight data. HPLC is the preferred method for assessing purity and quantifying impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthetic intermediates, which is a critical step in the development of novel therapeutics like PROTACs.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations | MDPI [mdpi.com]
The Critical Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's intrinsic ubiquitin-proteasome system. A PROTAC's architecture, comprising a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a testament to rational drug design. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prelude to ubiquitination and subsequent degradation.[1]
Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their inherent hydrophilicity, biocompatibility, and synthetically tunable nature.[2] This guide provides a comprehensive comparison of the performance of PROTACs equipped with different length PEG linkers, supported by experimental data from studies on two well-characterized cancer targets: Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα). Detailed methodologies for the key experiments cited are also provided to aid researchers in their drug development endeavors.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is not a one-size-fits-all parameter but is exquisitely dependent on the specific target protein and the recruited E3 ligase. A linker that is too short can introduce steric hindrance, precluding the formation of a stable ternary complex. Conversely, an excessively long and flexible linker may fail to effectively bring the POI and E3 ligase into a productive orientation for efficient ubiquitination.[2] The following tables summarize the quantitative data from studies on BRD4 and ERα-targeting PROTACs, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in oncology. The following data showcases the performance of BRD4-targeting PROTACs that utilize different E3 ligase ligands (Cereblon - CRBN, and von Hippel-Lindau - VHL) and feature PEG linkers of varying lengths.
| PROTAC | E3 Ligase Ligand | Linker (PEG Units) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| PROTAC 1 | Thalidomide (CRBN) | 0 | H661 | < 500 | > 90 | Not Specified |
| PROTAC 2 | Thalidomide (CRBN) | 1 | H661 | > 5000 | ~50 | Not Specified |
| PROTAC 3 | Thalidomide (CRBN) | 2 | H661 | > 5000 | ~60 | Not Specified |
| PROTAC 4 | Thalidomide (CRBN) | 4-5 | H661 | < 500 | > 90 | Not Specified |
| dBET6 | Pomalidomide (CRBN) | Not Specified | HepG2 | 23.32 | Not Specified | 8 |
| PROTAC-PEG4 | VHL Ligand | 4 | MV4-11 | 15 | >95 | 24 |
| PROTAC-PEG5 | VHL Ligand | 5 | Not Specified | 10 | >95 | Not Specified |
Data compiled from multiple sources.[3][4][5][6] Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths
ERα is a crucial driver in the majority of breast cancers. The development of PROTACs to degrade ERα offers a promising therapeutic strategy. The data below illustrates how linker length, in this case described by the number of atoms, affects the degradation of ERα in the MCF-7 breast cancer cell line.
| PROTAC | E3 Ligase Ligand | Linker Length (atoms) | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) |
| ERα-PROTAC-1 | VHL Ligand | 9 | MCF-7 | 140 | Not Specified | Not Specified |
| ERα-PROTAC-2 | VHL Ligand | 12 | MCF-7 | ~5 | ~75 | 48 |
| ERα-PROTAC-3 | VHL Ligand | 16 | MCF-7 | 26 | >80 | 48 |
| ERα-PROTAC-4 | VHL Ligand | 19 | MCF-7 | >200 | ~70 | 48 |
| ERα-PROTAC-5 | VHL Ligand | 21 | MCF-7 | >200 | <30 | 48 |
Data is illustrative and compiled from various sources in the literature.[5][7][8]
Mandatory Visualization
To facilitate a deeper understanding of the concepts and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of reliable comparative analysis. The following are detailed protocols for the key assays cited in this guide.
Western Blot Analysis for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[9]
-
Materials:
-
Appropriate cell line (e.g., HeLa, MV4-11 for BRD4; MCF-7 for ERα)
-
PROTAC compounds (stock solutions in DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-ERα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Treat the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and health.[11][12]
-
Materials (MTT Assay):
-
96-well plates
-
PROTAC compounds
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a dose-response of each PROTAC and a vehicle control.
-
Incubate for a period corresponding to the degradation experiment (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Materials (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Opaque-walled 96-well plates
-
PROTAC compounds
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control.[11][12]
-
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[1][13]
-
Procedure Outline:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics. Separately, inject the target protein over a sensor chip with immobilized PROTAC (or vice-versa) to determine the other binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated to quantify the effect of the binary interactions on the stability of the ternary complex.[1]
-
This assay measures ternary complex formation in living cells.[14][15]
-
Procedure Outline:
-
Cell Line Engineering: Use a cell line where the target protein is endogenously tagged with NanoLuc® luciferase (the energy donor). The E3 ligase (e.g., CRBN or VHL) is expressed as a HaloTag® fusion protein.
-
Treatment: Treat the engineered cells with the PROTACs. Add the fluorescent HaloTag® ligand, which will bind to the HaloTag®-E3 ligase, acting as the energy acceptor.
-
Detection: Add the NanoBRET™ substrate. If the PROTAC brings the NanoLuc®-tagged target and the HaloTag®-labeled E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Data Analysis: Measure the BRET signal. A higher BRET signal indicates more efficient ternary complex formation.
-
Conclusion
The length of the PEG linker is a paramount design consideration in the development of effective PROTACs. The experimental data presented for BRD4 and ERα-targeting PROTACs unequivocally demonstrates that there is an optimal linker length for any given PROTAC system, which must be determined empirically. A systematic approach, involving the synthesis of a series of PROTACs with varying linker lengths and their subsequent evaluation through the detailed experimental workflows provided in this guide, is crucial for identifying candidates with optimal degradation potency and efficacy. By leveraging a multi-parametric assessment that includes target degradation, cell viability, and direct measurement of ternary complex formation, researchers can rationally design and optimize the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tos-PEG6-CH2CO2tBu: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information for the proper handling and disposal of Tos-PEG6-CH2CO2tBu. This guide provides procedural, step-by-step instructions to ensure personnel safety, environmental protection, and regulatory compliance in research, scientific, and drug development settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with caution. The primary recommended method for disposal is through a licensed professional chemical waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]
Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing appropriate PPE and within a certified chemical fume hood to avoid inhalation of potential vapors or aerosols.[1][2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential splashes of the chemical or solvents.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the hazardous material.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of any potential vapors or aerosols.[1][2] |
Step-by-Step Disposal Protocol
The recommended procedure for the safe disposal of this compound involves waste segregation, proper containerization and labeling, and disposal through authorized channels.
1. Waste Segregation:
-
Solid Waste: Place unadulterated, solid this compound into a designated hazardous waste container.[1]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible hazardous liquid waste container.[1]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste and placed in a designated solid waste container.[1]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[1]
2. Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Ensure the container is securely sealed when not in use.[4]
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Store containers away from incompatible materials, sources of ignition, and direct sunlight.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3]
Chemical Neutralization (for trained personnel only): In some cases, chemical neutralization may be considered as a pre-treatment step where institutional policies permit. Tosylates can be hydrolyzed, and the tert-butyl ester group is acid-labile. Hydrolysis with a base like sodium hydroxide can break the ester bond.[1] This procedure should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Tos-PEG6-CH2CO2tBu
Disclaimer: A specific Safety Data Sheet (SDS) for Tos-PEG6-CH2CO2tBu was not located. The following guidance is based on safety protocols for structurally similar compounds containing a tosylate group, a polyethylene glycol (PEG) spacer, and a tert-butyl ester. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This document provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.[1][2][3] All operations involving this compound should be conducted within a certified chemical fume hood.[1][4]
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes.[3] Standard safety glasses do not provide adequate protection.[3] A face shield may be necessary for splash hazards.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[2][5] Inspect gloves for any signs of degradation or perforation before use.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory coat | A standard, fully fastened lab coat should be worn to protect against skin contact.[2][3] For larger quantities, a chemical-resistant apron may be appropriate.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3][4] If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2][5] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Thoroughly review this safety guide and any available information on similar compounds.
-
Ensure all necessary PPE is available and in good condition.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.[3][4]
-
Have spill control materials, such as an inert absorbent, readily accessible.[4][6]
2. Handling the Compound:
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Keep containers tightly closed when not in use.
3. Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[4]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.[3]
-
Wash hands and any exposed skin thoroughly with soap and water.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash with soap and plenty of water.[2] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials containing this compound should be treated as chemical waste.[2][3]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in regular trash.[3]
-
Collect waste, including any contaminated materials such as gloves, pipette tips, and absorbent pads, in a dedicated, properly labeled, and sealed container.[3][6]
-
Label the waste container clearly as "Hazardous Waste" and list the full chemical name: "this compound".[3][6]
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6][7]
3. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7] Always follow local, state, and federal regulations for chemical waste disposal.[7]
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
